ABT-737
Descripción
An inhibitor of members of the Bcl‑2 family of apoptosis regulators.
BH3 Mimetic this compound is an orally bioavailable, selective small molecule B-cell lymphoma 2 (Bcl-2) Homology 3 (BH3) mimetic, with potential pro-apoptotic and antineoplastic activities. This compound binds to the hydrophobic groove of multiple members of the anti-apoptotic Bcl-2 protein family, including Bcl-2, Bcl-xl and Bcl-w. This inhibits the activity of these pro-survival proteins and restores apoptotic processes in tumor cells, via activation of Bak/Bax-mediated apoptosis. The pro-survival Bcl-2 proteins are overexpressed in many cancers and play important roles in the regulation of apoptosis. Their expression is associated with increased drug resistance and tumor cell survival. This compound does not inhibit the pro-survival proteins Mcl-1, Bcl-B, Bfl-1 (A1); therefore, tumors that overexpress these Bcl-2 family proteins are resistant to this compound.
ABT 737 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
inhibitor of Bcl-2 family proteins that induces regression of solid tumors; structure in first source
Propiedades
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042641 | |
| Record name | ABT-737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852808-04-9 | |
| Record name | 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852808-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT 737 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-737 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-737 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of ABT-737 in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of ABT-737, a pioneering small-molecule BH3 mimetic, in the induction of apoptosis. We will delve into its molecular interactions, the critical signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Introduction: Targeting the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[1] This family includes pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bim, Bad, and Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[3]
This compound was developed as a BH3 mimetic, a compound designed to mimic the action of BH3-only proteins.[2][3] These proteins act as natural antagonists to the anti-apoptotic Bcl-2 family members. By binding to the hydrophobic groove of anti-apoptotic proteins, BH3-only proteins prevent them from sequestering pro-apoptotic effector proteins like Bax and Bak.[3]
This compound's Molecular Mechanism of Action
This compound selectively binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3][4] This binding competitively inhibits the interaction of these anti-apoptotic proteins with pro-apoptotic BH3-only proteins and the effector proteins Bax and Bak.[5] The liberation of Bax and Bak from sequestration by Bcl-2, Bcl-xL, and Bcl-w is the critical event that initiates the apoptotic cascade.[3][5]
Once freed, Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, culminating in the dismantling of the cell.[5]
It is crucial to note that this compound does not bind with high affinity to the anti-apoptotic proteins Mcl-1 and A1 (Bfl-1).[3][4] This selectivity is a key determinant of both its efficacy and its limitations, as high levels of Mcl-1 can confer resistance to this compound-induced apoptosis.[3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data on this compound Activity
The efficacy of this compound is quantified by its binding affinity to Bcl-2 family proteins and its cytotoxic effects on various cell lines.
Table 1: Binding Affinity of this compound to Anti-Apoptotic Bcl-2 Family Proteins
| Protein | Binding Affinity (K_i) | Binding Affinity (EC_50) |
| Bcl-2 | 120 nM[7] | 30.3 nM[6][8] |
| Bcl-xL | 64 nM[7] | 78.7 nM[6][8] |
| Bcl-w | 24 nM[7] | 197.8 nM[6][8] |
| Mcl-1 | >20,000 nM[7] | No inhibition[6] |
| A1 (Bfl-1) | >20,000 nM[7] | No inhibition[6] |
| Bcl-B | Not Determined | No inhibition[6] |
Table 2: Cytotoxic Activity (IC_50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| HL-60 | Acute Myeloid Leukemia | 50 nM[6] |
| KG-1 | Acute Myeloid Leukemia | 80 nM[6] |
| NB4 | Acute Myeloid Leukemia | 80 nM[6] |
| NCI-H889 | Small Cell Lung Cancer | 20 nM[9] |
| B-CPAP | Thyroid Carcinoma | 0.73 µM[3] |
| Other Thyroid Carcinoma Lines | Thyroid Carcinoma | 1.0 - 15.6 µM[3] |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.58 - 15.3 µM[10] |
Key Experimental Protocols
Characterizing the mechanism of action of this compound involves a variety of in vitro assays. Below are detailed methodologies for commonly employed experiments.
Cell Viability Assay (MTT or SRB Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 48-72 hours.
-
For MTT assay, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
For SRB assay, fix the cells with trichloroacetic acid, wash, and stain with SRB solution.
-
Wash with 1% acetic acid to remove unbound dye and solubilize the bound dye with Tris base.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]
-
Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Analyze the stained cells by flow cytometry within one hour.[12]
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]
Immunoprecipitation and Western Blotting
Objective: To investigate the disruption of protein-protein interactions within the Bcl-2 family upon this compound treatment.
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS buffer) to preserve protein-protein interactions.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against a Bcl-2 family member of interest (e.g., anti-Bcl-2) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against interacting proteins (e.g., anti-Bim, anti-Bax) followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Evaluating this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Understanding sensitivity to BH3 mimetics: this compound as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BH3 mimetic drug this compound induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. genscript.com [genscript.com]
- 10. The novel Bcl-2 inhibitor this compound is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
The Discovery and Development of ABT-737: A BH3 Mimetic Targeting BCL-2 Family Proteins
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ABT-737 is a pioneering small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically targeting BCL-2, BCL-xL, and BCL-w. Its development marked a significant milestone in cancer therapy, validating the approach of directly targeting the apoptotic machinery to induce tumor cell death. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals. It includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and processes to facilitate a comprehensive understanding of this important therapeutic agent.
Introduction
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members.[1] In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 and BCL-xL allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[2] this compound was developed by Abbott Laboratories (now AbbVie) as a BH3 mimetic, a compound that mimics the action of the BH3 domain of pro-apoptotic proteins, to restore the apoptotic potential of cancer cells.[2] Although its poor oral bioavailability prevented its direct clinical use, this compound served as a crucial proof-of-concept and the direct precursor to the orally bioavailable derivative, navitoclax (ABT-263).[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity, cellular potency, and in vivo efficacy of this compound.
Table 1: In Vitro Binding and Cellular Activity of this compound
| Target Protein | Binding Affinity (Ki, nM) | Cellular Assay (EC50, nM) | Cell Line |
| BCL-2 | <1 | 30.3 | Cell-free |
| BCL-xL | <1 | 78.7 | Cell-free |
| BCL-w | <1 | 197.8 | Cell-free |
| MCL-1 | >460 | - | Cell-free |
| BFL-1 (A1) | >460 | - | Cell-free |
| - | - | ~7 (IC50) | HL-60 (Human promyelocytic leukemia) |
| - | - | 50 (IC50) | HL60 |
| - | - | 80 (IC50) | KG1 (Human acute myelogenous leukemia) |
| - | - | 80 (IC50) | NB4 (Human acute promyelocytic leukemia) |
| - | - | 60-500 | Various SCLC cell lines |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Regimen | Outcome |
| Human Leukemia | 20 mg/kg/day, i.p., 21 days | 48% suppression of leukemia burden |
| Human Leukemia | 30 mg/kg/day, i.p., 21 days | 53% suppression of leukemia burden, significantly extended survival |
| H146 SCLC | 75 mg/kg/day, i.p. | 20% complete tumor regression |
| H146 SCLC | 100 mg/kg/day, i.p. | 77% complete tumor regression |
| H1963 SCLC | 100 mg/kg/day, i.p. | 77% complete tumor regression |
| Myc/bcl-2 Lymphoma | Combination with low-dose cyclophosphamide | Sustained disease-free survival |
| Human Oral Cancer (MC-3) | 50 mg/kg/day, i.p., 5 times/week for 30 days | Significant reduction in tumor volume and weight |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of inhibitors for BCL-2 family proteins.
Materials:
-
GST-tagged BCL-2 family proteins (e.g., BCL-2, BCL-xL)
-
FAM-labeled BH3 domain peptide (e.g., FAM-Bak or FAM-Bad peptide)
-
Anti-GST antibody conjugated to a donor fluorophore (e.g., Terbium cryptate)
-
Assay Buffer: 20 mM Potassium Phosphate (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100, 1% DMSO
-
Test compounds (e.g., this compound) serially diluted
-
384-well assay plates
Procedure:
-
Add the GST-tagged BCL-2 family protein to the assay buffer in the wells of the 384-well plate.
-
Add serial dilutions of the test compound to the wells and incubate for 10 minutes at room temperature.
-
Add the FAM-labeled BH3 peptide to the wells and incubate for an additional 10 minutes at room temperature.
-
Add the anti-GST-Terbium cryptate antibody to the wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the HTRF signal using a plate reader capable of time-resolved fluorescence, with excitation at ~340 nm and emission at both ~620 nm (cryptate) and ~665 nm (FAM).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.
Annexin V Apoptosis Assay
This protocol describes the detection of apoptosis in cells treated with this compound by flow cytometry.
Materials:
-
Cells treated with this compound and untreated control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the desired cell line by treating with various concentrations of this compound for a specified time. Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Small Cell Lung Cancer (SCLC) Xenograft Model
This protocol details the establishment and use of an SCLC xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
SCLC cell line (e.g., H146)
-
Adult immunodeficient mice (e.g., nude or SCID)
-
Matrigel
-
This compound formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Harvest SCLC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 106 cells per injection.
-
Subcutaneously inject the cell suspension into the flanks of the mice.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection for the specified duration of the study.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width2)/2).
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizations
BCL-2 Family Signaling Pathway and this compound Mechanism of Action
Caption: BCL-2 pathway and this compound's inhibitory action.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for SCLC xenograft model efficacy studies.
Preclinical Development Logic of this compound
Caption: Logical flow of this compound's preclinical development.
Conclusion
This compound was a landmark achievement in the field of apoptosis-targeted cancer therapy. Its discovery, guided by structure-based drug design, and its potent and selective inhibition of key BCL-2 family members provided compelling preclinical evidence that directly targeting the core apoptotic machinery is a viable and effective therapeutic strategy.[2] While its own clinical development was halted due to unfavorable pharmacokinetics, the insights gained from this compound directly led to the creation of navitoclax and subsequently venetoclax, drugs that have transformed the treatment landscape for certain hematological malignancies. The data and methodologies presented in this guide underscore the rigorous preclinical evaluation that underpinned this success and provide a valuable resource for researchers and drug developers continuing to explore this critical therapeutic pathway.
References
An In-depth Technical Guide to the BH3 Mimetic ABT-737 and its Interaction with Anti-Apoptotic Proteins Bcl-2, Bcl-xL, and Bcl-w
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor ABT-737, focusing on its interaction with the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It is designed to be a valuable resource for researchers and professionals involved in cancer biology and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and the Bcl-2 Family
This compound is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] It functions as a BH3 mimetic, mimicking the action of the BH3 domain of pro-apoptotic proteins to bind to and neutralize the activity of Bcl-2, Bcl-xL, and Bcl-w.[1][4] These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to conventional therapies. By inhibiting these proteins, this compound restores the natural process of programmed cell death, or apoptosis, in malignant cells.[5]
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1). The balance between these opposing factions determines the cell's fate. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis. In response to cellular stress, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 members, liberating the pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization and subsequent cell death. This compound effectively mimics the action of these BH3-only proteins.[1][6]
Quantitative Binding Affinity of this compound
The efficacy of this compound is rooted in its high binding affinity for its target proteins. The following table summarizes the reported binding affinities (Ki) and half-maximal effective concentrations (EC50) of this compound for Bcl-2, Bcl-xL, and Bcl-w.
| Target Protein | Binding Affinity (Ki) | EC50 (in cell-free assays) |
| Bcl-2 | ≤ 1 nM[7] | 30.3 nM[3][4] |
| Bcl-xL | ≤ 1 nM[7] | 78.7 nM[3][4] |
| Bcl-w | ≤ 1 nM[7] | 197.8 nM[3][4] |
Note: It is important to consider that while this compound binds to Bcl-2, Bcl-xL, and Bcl-w with high affinity, it does not significantly inhibit other anti-apoptotic proteins like Mcl-1, which can be a mechanism of resistance to the drug.[1][8]
Signaling Pathways and Mechanism of Action
This compound induces apoptosis by directly engaging with and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This action disrupts the sequestration of pro-apoptotic BH3-only proteins and the pro-apoptotic effector proteins Bax and Bak. The freed Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to its permeabilization. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target proteins and its cellular effects.
Binding Affinity Determination
4.1.1. Fluorescence Polarization Assay (FPA)
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from the target protein by this compound.
-
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein.
-
Fluorescein-labeled BH3 peptide (e.g., from Bim or Bad).
-
This compound.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Protocol:
-
Prepare a solution of the target protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute this compound in the assay buffer.
-
In a 384-well plate, add the protein-peptide mixture to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
4.1.2. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and affinity between this compound and its target proteins.
-
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein.
-
This compound.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
-
Protocol:
-
Equilibrate the sensor chip with the running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Immobilize the target protein to the sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface if necessary, using a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cellular Apoptosis Assays
4.2.1. Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI).
-
Annexin V Binding Buffer.
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
4.2.2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Caspase-Glo® 3/7 Assay Reagent.
-
White-walled multi-well plates suitable for luminescence measurements.
-
Luminometer.
-
-
Protocol:
-
Seed cells in a white-walled multi-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking.
-
Incubate the plate at room temperature for 30 minutes to 1 hour.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Conclusion
This compound has been a pivotal tool in understanding the role of the Bcl-2 family of proteins in cancer and has paved the way for the development of clinically approved BH3 mimetics. Its high affinity and selectivity for Bcl-2, Bcl-xL, and Bcl-w make it a powerful probe for studying the intrinsic apoptotic pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting the Bcl-2 family in various malignancies. As our understanding of the intricacies of apoptosis regulation continues to grow, so too will the opportunities for developing novel and effective cancer therapies.
References
- 1. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel paradigm for rapid this compound-induced apoptosis involving outer mitochondrial membrane rupture in primary leukemia and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformational Changes in Bcl-2 Pro-survival Proteins Determine Their Capacity to Bind Ligands - PMC [pmc.ncbi.nlm.nih.gov]
ABT-737: A Technical Guide to its Role in Inducing Mitochondrial Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a pioneering small molecule and a member of the BH3 mimetic class of compounds.[1] It has garnered significant attention in cancer research for its ability to selectively inhibit anti-apoptotic proteins of the Bcl-2 family, thereby triggering the intrinsic pathway of apoptosis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing mitochondrial apoptosis. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Mechanism of Action: Targeting the Guardians of the Mitochondria
This compound functions as a potent antagonist of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3][4][5] It mimics the action of BH3-only proteins, which are the natural antagonists of these pro-survival proteins.[6][7] By binding with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, this compound displaces pro-apoptotic BH3-only proteins like Bim.[3][6] This disruption liberates the pro-apoptotic effector proteins Bax and Bak.[6][8]
Once freed from sequestration, Bax and Bak undergo a conformational change, leading to their oligomerization on the outer mitochondrial membrane (OMM).[9][10] This oligomerization results in the formation of pores in the OMM, a process known as mitochondrial outer membrane permeabilization (MOMP).[8] MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[6][11][12]
In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.[13] The apoptosome then recruits and activates caspase-9, an initiator caspase.[13][14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[9][15]
It is crucial to note that the efficacy of this compound is often limited by the expression levels of other anti-apoptotic proteins it does not target, such as Mcl-1 and A1.[2][6] High levels of Mcl-1 can sequester Bak and prevent apoptosis, rendering cells resistant to this compound as a single agent.[2][6]
Quantitative Data
The following tables summarize the binding affinities and cellular potencies of this compound from various studies.
Table 1: Binding Affinities of this compound to Bcl-2 Family Proteins
| Target Protein | Ki (nM) | EC50 (nM) | Reference |
| Bcl-2 | ≤ 1 | 30.3 | [3][4][5] |
| Bcl-xL | ≤ 1 | 78.7 | [3][4][5] |
| Bcl-w | ≤ 1 | 197.8 | [3][4][5] |
| Mcl-1 | No significant binding | - | [3][6] |
| A1 | No significant binding | - | [6] |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hal-01 | Pre-B cell line | 0.192 | [3] |
| HL60 | Acute Myeloid Leukemia | 0.05 | [3] |
| KG1 | Acute Myeloid Leukemia | 0.08 | [3] |
| NB4 | Acute Myeloid Leukemia | 0.08 | [3] |
| NCI-H889 | Small Cell Lung Cancer | - | [3] |
| NCI-H1963 | Small Cell Lung Cancer | - | [3] |
| NCI-H1417 | Small Cell Lung Cancer | - | [3] |
| NCI-H146 | Small Cell Lung Cancer | - | [3] |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.58 - 15.3 | [16] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: Mechanism of this compound induced mitochondrial apoptosis.
Caption: Workflow for assessing apoptosis using flow cytometry.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted from a study on neuroblastoma cell lines.[16]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using appropriate software.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is a standard method for detecting apoptosis.[15][16][17]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 2, 4, or 6 hours).[17]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.
Cytochrome c Release Assay
This protocol is based on the subcellular fractionation method.[6][18]
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described above.
-
Permeabilization: Resuspend the cell pellet in a buffer containing digitonin to selectively permeabilize the plasma membrane.
-
Centrifugation: Centrifuge the permeabilized cells to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Sample Preparation: Prepare both the cytosolic and mitochondrial fractions for Western blotting.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for cytochrome c. Use antibodies against a cytosolic marker (e.g., actin) and a mitochondrial marker (e.g., TOMM20 or Cox IV) to verify the purity of the fractions.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
Bax/Bak Activation Assay
This flow cytometry-based assay detects the conformational change in Bax and Bak associated with their activation.[6][19]
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent such as digitonin or saponin.
-
Antibody Staining: Incubate the permeabilized cells with an antibody that specifically recognizes the activated conformation of Bax or Bak (e.g., clone 3 for Bax).[6]
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells with activated Bax or Bak.
Conclusion
This compound has been instrumental in validating the Bcl-2 family of proteins as viable therapeutic targets for cancer. Its mechanism of action, centered on the induction of mitochondrial apoptosis, has been extensively characterized. This guide provides a comprehensive technical overview for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways to facilitate further investigation and application of this important class of BH3 mimetics. While this compound itself has limitations in oral bioavailability, it has paved the way for the development of orally active derivatives like Navitoclax (ABT-263).[1] The continued study of this compound and its successors holds significant promise for the advancement of apoptosis-targeted cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BH3 mimetic drug this compound induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. A novel paradigm for rapid this compound-induced apoptosis involving outer mitochondrial membrane rupture in primary leukemia and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced mitochondrial membrane: Topics by Science.gov [science.gov]
- 11. ABT737 induces mitochondrial pathway apoptosis and mitophagy by regulating DRP1-dependent mitochondrial fission in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The novel Bcl-2 inhibitor this compound is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. This compound Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The BH3 Mimetic ABT-737: A Technical Guide to its Impact on Cancer Cell Survival Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a potent and selective small-molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. As a BH3 mimetic, it mimics the action of the BH3-only proteins, which are natural antagonists of pro-survival proteins like Bcl-2, Bcl-xL, and Bcl-w.[1] By binding to these anti-apoptotic proteins with high affinity, this compound disrupts their function, leading to the activation of the intrinsic apoptotic pathway in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of this compound, its effects on cancer cell survival pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
The survival of cancer cells is often dependent on the overexpression of anti-apoptotic Bcl-2 family proteins. These proteins sequester pro-apoptotic effector proteins such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
This compound acts by competitively binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby displacing pro-apoptotic BH3-only proteins like Bim.[1] This liberation of "activator" BH3-only proteins allows them to directly activate Bax and Bak. Activated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to MOMP, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and ultimately, caspase activation and apoptosis.[1]
A critical aspect of this compound's mechanism is its inability to effectively inhibit another key anti-apoptotic protein, Mcl-1.[1] High levels of Mcl-1 can sequester pro-apoptotic proteins, conferring resistance to this compound monotherapy. This has led to extensive research into combination strategies to overcome this resistance mechanism.
Quantitative Data on this compound Efficacy
The efficacy of this compound varies across different cancer cell lines, largely dependent on their relative expression levels of Bcl-2 family proteins. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy (IC50/EC50) of Single-Agent this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer | 0.06 | [2] |
| H187 | Small Cell Lung Cancer | ~0.1 | [2] |
| H209 | Small Cell Lung Cancer | ~0.2 | [2] |
| H345 | Small Cell Lung Cancer | ~0.5 | [2] |
| H82 | Small Cell Lung Cancer | 17.5 | [2] |
| Nalm-6 | Leukemia | ~1.0 | [3] |
| Reh | Leukemia | ~0.5 | [3] |
| HL60 | Leukemia | 0.05 | [4] |
| KG1 | Leukemia | 0.08 | [4] |
| NB4 | Leukemia | 0.08 | [4] |
| UM-22A | Head and Neck Squamous Cell Carcinoma | 13.8 | [5] |
| UM-22B | Head and Neck Squamous Cell Carcinoma | 53.6 | [5] |
| 1483 | Head and Neck Squamous Cell Carcinoma | ~20 | [5] |
| XG-5 | Multiple Myeloma | 0.007 ± 0.0004 | [6] |
| LP-1 | Multiple Myeloma | >20 | [6] |
Table 2: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents
| Cancer Type | Combination Agent | Effect | Reference |
| Head and Neck Squamous Cell Carcinoma | Cisplatin | Synergistic cell death and loss of clonogenic survival. | [5] |
| Head and Neck Squamous Cell Carcinoma | Etoposide | Synergistic cell death and loss of clonogenic survival. | [5] |
| Chondrosarcoma | Doxorubicin | Synergistic reduction in cell viability in 2D cultures. | [7] |
| Urothelial Carcinoma | Z-VAD-FMK (pan-caspase inhibitor) | Induction of necroptosis. | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time. Include appropriate controls.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to analyze the expression levels of key proteins in the apoptotic pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
Mcl-1 Mediated Resistance to this compound
References
- 1. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug: ABT737 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Synergizes with Chemotherapy to Kill Head and Neck Squamous Cell Carcinoma Cells via a Noxa-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of ABT-737 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies of ABT-737, a pioneering BH3 mimetic compound, in the context of hematological malignancies. This compound functions as a potent inhibitor of the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w, thereby promoting programmed cell death in cancer cells dependent on these proteins for survival.[1][2][3][4][5] This document summarizes key quantitative data, details common experimental protocols used in its evaluation, and visualizes the underlying molecular pathways and experimental workflows.
Core Concepts: The BCL-2 Family and Apoptosis
The BCL-2 family of proteins are central regulators of the intrinsic pathway of apoptosis.[2][6] This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[7] In healthy cells, a delicate balance between these opposing factions dictates cell fate. In many hematological malignancies, the overexpression of anti-apoptotic BCL-2 proteins sequesters pro-apoptotic partners, preventing the induction of apoptosis and contributing to tumorigenesis and chemoresistance.[5][8] this compound mimics the action of pro-apoptotic BH3-only proteins, binding with high affinity to the BH3-binding groove of BCL-2 and BCL-xL, displacing pro-apoptotic proteins and triggering the activation of BAX and BAK, which ultimately leads to mitochondrial outer membrane permeabilization, caspase activation, and cell death.[2][8][9]
Quantitative Efficacy of this compound in Hematological Malignancies
The following tables summarize the in vitro efficacy of this compound as a single agent in various hematological malignancy cell lines and patient samples. The data highlights the differential sensitivity to this compound, often correlated with the expression levels of BCL-2 family proteins, particularly a high BCL-2 to MCL-1 ratio.[8][10]
Table 1: Efficacy of this compound in Multiple Myeloma (MM)
| Cell Line/Patient Sample | Efficacy Metric (EC50/LD50) | Key Findings & Notes |
| MY5 Cell Line | 0.2 µM | Highly sensitive, associated with increased cell apoptosis and activated caspase-3.[11] |
| JJN3 Cell Line | 0.5 µM | Sensitive, demonstrated increased apoptosis.[11] |
| MM1(Dex)R Cell Line | 0.2 µM | Dexamethasone-resistant cell line showing high sensitivity.[11] |
| KMS18 Cell Line | IC50: 0.286 µM (at 72h) | Dose- and time-dependent growth inhibition.[12] |
| ARH-77 Cell Line | IC50: 0.346 µM (at 72h) | Dose- and time-dependent growth inhibition.[12] |
| Primary Myeloma Patient Samples (n=15) | 80-90% elimination of myeloma cells at 0.25-0.5 µM in 27% of samples | Demonstrated significant activity in a subset of patient samples.[11] |
| Primary Purified CD138+ Myeloma Samples (n=7) | LD50 ≤ 100 nM in 2 of 7 samples | Sensitivity strongly correlated with a high BCL-2/MCL-1 protein expression ratio.[10] |
Table 2: Efficacy of this compound in Lymphoma
| Cell Line | Efficacy Metric (LD50) | Key Findings & Notes |
| MINO (Mantle Cell Lymphoma) | ~100 nM | High sensitivity correlated with a high Bcl-2/Mcl-1 ratio.[8] |
| GRANTA-519 (Mantle Cell Lymphoma) | ~100 nM | High sensitivity correlated with a high Bcl-2/Mcl-1 ratio.[8] |
| OCI-Ly1 (Diffuse Large B-cell Lymphoma) | Sensitive (specific value not provided) | Long-term exposure led to acquired resistance.[13] |
| SU-DHL-4 (Diffuse Large B-cell Lymphoma) | Sensitive (specific value not provided) | Long-term exposure led to acquired resistance.[13] |
Table 3: Efficacy of this compound in Leukemia
| Cell Line/Patient Sample | Efficacy Metric (IC50) | Key Findings & Notes |
| AML Patient Blast Cells | Nanomolar concentrations | Effectively killed AML patient blasts and colony-forming cells with no effect on normal hematopoietic cells.[14] |
| CD34+38-123+ AML Stem Cells | Highly sensitive (specific value not provided) | Demonstrated efficacy against leukemia-initiating cells.[14][15] |
| NSF.N1/H7 (mouse myeloid) expressing wt-Bcl-2 | 50 nM | Sensitivity influenced by Bcl-2 phosphorylation status.[14] |
| NSF.N1/H7 (mouse myeloid) expressing non-phosphorylatable Bcl-2 | 25 nM | Increased sensitivity compared to wild-type Bcl-2.[14] |
| NSF.N1/H7 (mouse myeloid) expressing phosphomimetic Bcl-2 | >500 nM | Resistance conferred by Bcl-2 phosphorylation.[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following are standard protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Hematological cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for BCL-2 Family Proteins and Caspases
Western blotting is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BAX, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control like actin or GAPDH.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and a typical experimental process for evaluating this compound.
This compound Mechanism of Action
Caption: Mechanism of this compound inducing apoptosis.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating this compound's efficacy.
Conclusion
The initial studies of this compound provided a strong rationale for targeting the BCL-2 family of proteins in hematological malignancies. As a pioneering BH3 mimetic, this compound demonstrated potent and selective activity against a range of leukemias, lymphomas, and multiple myeloma, particularly in tumors exhibiting a dependency on BCL-2 for survival. While its development was succeeded by orally bioavailable derivatives like Navitoclax (ABT-263) and the more BCL-2 specific Venetoclax (ABT-199), the foundational research on this compound was instrumental in validating this therapeutic strategy and paving the way for a new class of targeted cancer therapies. The experimental frameworks and mechanistic insights gleaned from these early studies continue to inform ongoing research and drug development in the field of apoptosis induction.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
Preclinical Efficacy of ABT-737: A BH3 Mimetic Targeting the Bcl-2 Family in Diverse Tumor Types
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the preclinical data on ABT-737, a first-in-class BH3 mimetic small-molecule inhibitor. It details the compound's mechanism of action, summarizes its efficacy as a single agent and in combination therapies across a range of cancer types, and explores the primary mechanisms of resistance. The document includes structured data tables for comparative analysis, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows.
Introduction and Mechanism of Action
This compound is a potent small-molecule inhibitor designed to mimic the action of the BH3-only class of pro-apoptotic proteins. It selectively binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, but not to Mcl-1 or A1.[1][2][3] This action prevents the sequestration of pro-apoptotic effector proteins like BAX and BAK. Once liberated, BAX and BAK can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][5] The efficacy of this compound is therefore critically dependent on the cellular expression levels of Bcl-2 family proteins, particularly the ratio of its targets (Bcl-2, Bcl-xL, Bcl-w) to the resistance-conferring protein, Mcl-1.[4]
Caption: Mechanism of Action of this compound.
Data Presentation: Preclinical Efficacy
The preclinical activity of this compound has been evaluated extensively in vitro across numerous cancer cell lines and in vivo in various animal models.
In Vitro Efficacy of Single-Agent this compound
This compound demonstrates a wide range of cytotoxic activity, with particular sensitivity observed in hematologic malignancies and small cell lung cancer.
| Tumor Type | Cell Lines | IC50 Range (µM) | Key Findings | Reference(s) |
| Leukemia | HL-60, KG1, NB4 | 0.05 - 0.08 | High sensitivity in AML cell lines. | [6] |
| CCRF-CEM | 0.74 | Moderate sensitivity in ALL. | [7] | |
| Small Cell Lung Cancer (SCLC) | Various | <0.1 - 1.0 | A subset of SCLC lines are highly sensitive. | [1][8] |
| Thyroid Carcinoma | B-CPAP, RO82W, 8305, etc. (16 lines) | 0.73 - 15.6 | Broad activity, with most lines responding in the 1-5 µM range. | [1] |
| Neuroblastoma | SH-EP1, NGP, IMR32, etc. (6 lines) | 0.58 - 15.3 | More effective in hypoxic conditions than in normoxia. | [9] |
| Glioblastoma | U373-MG, T98G | 18 - 34 | Moderate single-agent cytotoxicity. | [10] |
| Prostate Cancer | DU-145 | 27.6 | Relatively resistant as a single agent. | [7] |
| Head and Neck (HNSCC) | HPV-16 (+/-) lines | 4.3 - 28 | Moderate to low sensitivity. | [11] |
In Vivo Efficacy of Single-Agent this compound
In vivo studies confirm the anti-tumor activity of this compound, particularly in models of hematologic cancers and SCLC.
| Tumor Type | Animal Model | Dosing | Efficacy | Reference(s) |
| Leukemia | Human leukemia xenograft | 30 mg/kg/day | 53% suppression of leukemia burden, extended survival. | [5][6] |
| Myelodysplastic Syndrome (MDS) | NRAS/BCL-2 mouse model | Not specified | Reduced bone marrow blasts, extended survival. | [3] |
| Small Cell Lung Cancer (SCLC) | Cell line xenografts | Not specified | Dramatic regressions in sensitive SCLC models. | [8] |
| Primary xenografts | Not specified | Minor tumor growth inhibition in 1 of 3 models. | [8] | |
| EBV+ Lymphoma (PTLD) | Xenograft model | Not specified | Reduced tumor growth and increased overall survival. | [12] |
| Hepatocellular Carcinoma (HCC) | Huh7 xenograft | Not specified | Ineffective as a single agent due to Mcl-1 upregulation. | [13] |
| Breast Cancer | Primary xenografts | 50 mg/kg | Ineffective as a single agent. | [2][14] |
Efficacy of this compound in Combination Therapies
The therapeutic potential of this compound is significantly enhanced when used in combination with conventional chemotherapy, targeted agents, and radiation. This is often due to the ability of the partner agent to downregulate Mcl-1, a key resistance factor.
| Tumor Type | Combination Agent | Preclinical Model | Key Findings | Reference(s) |
| Small Cell Lung Cancer (SCLC) | Etoposide | Primary xenografts | Significant decrease in tumor growth, even in low Bcl-2 tumors. | [8] |
| Breast Cancer (Basal-like) | Docetaxel | Primary xenografts | Dramatically inhibited tumor growth and prolonged survival. | [2][14] |
| Hepatocellular Carcinoma (HCC) | Sorafenib | Xenograft model | Sorafenib downregulated Mcl-1, leading to strong synergistic apoptosis and tumor suppression. | [13] |
| NSCLC (K-ras mutant) | Ionizing Radiation | Cell lines & Mouse model | Enhanced radiosensitivity; reduced surviving clones by ~70-90%. | [15] |
| Thyroid Carcinoma | Doxorubicin, Gemcitabine | Cell lines | Synergistic effects on reducing cell viability. | [1] |
| Glioblastoma | Curcumin | Cell lines | Synergistically lowered cell survival; curcumin can inhibit Mcl-1. | [10] |
Mechanisms of Resistance
The primary mechanism of intrinsic and acquired resistance to this compound is the expression of the anti-apoptotic protein Mcl-1, which is not inhibited by the drug.[4] Mcl-1 can continue to sequester pro-apoptotic BAX/BAK, thereby preventing apoptosis even when Bcl-2, Bcl-xL, and Bcl-w are neutralized by this compound. Furthermore, some cancer cells respond to this compound treatment by upregulating Mcl-1 protein expression, leading to acquired resistance.[13][16] Strategies to overcome this resistance focus on co-administering agents that inhibit Mcl-1 expression or function.[16]
References
- 1. The BH3 mimetic drug this compound induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization of BCL-2–expressing breast tumors to chemotherapy by the BH3 mimetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL-2 Inhibitor this compound Effectively Targets Leukemia-Initiating Cells with Differential Regulation of Relevant Genes Leading to Extended Survival in a NRAS/BCL-2 Mouse Model of High Risk-Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel Bcl-2 inhibitor this compound is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor Effects of Curcumin and this compound in Combination Therapy for Glioblastoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. The Bcl-xL inhibitor, this compound, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. This compound, a BH3 Mimetic, Enhances the Therapeutic Effects of Ionizing Radiation in K-ras Mutant Non-Small Cell Lung Cancer Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding sensitivity to BH3 mimetics: this compound as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ABT-737 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: ABT-737 is a pioneering small-molecule inhibitor and BH3 mimetic that targets the Bcl-2 family of proteins.[1] Specifically, it binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, but not to Mcl-1, Bfl-1/A1, or Bcl-B.[2][3][4][5] By mimicking the action of BH3-only proteins, this compound competitively binds to the hydrophobic groove of these anti-apoptotic proteins, displacing pro-apoptotic proteins like Bim and Bad.[6][7] This liberates the pro-apoptotic effector proteins Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[8][9][10] The efficacy of this compound as a single agent is often limited in cells that express high levels of Mcl-1, which is a common mechanism of resistance.[2] Therefore, its in vitro evaluation frequently involves combination studies with agents that can downregulate Mcl-1.[2]
Mechanism of Action
The diagram below illustrates the mechanism by which this compound induces apoptosis. It selectively inhibits Bcl-2, Bcl-xL, and Bcl-w, disrupting their sequestration of pro-apoptotic BH3-only proteins. This leads to the activation of Bax and Bak, mitochondrial permeabilization, and apoptosis. Resistance can occur in cells with high Mcl-1 levels, as Mcl-1 is not targeted by this compound and can continue to sequester pro-apoptotic proteins.
Data Presentation
Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins
This table summarizes the in vitro binding affinities of this compound, highlighting its selectivity. Data is presented as EC50 or IC50 values, which represent the concentration required for 50% maximal effect or inhibition.
| Target Protein | Binding Affinity (EC50/IC50) | Reference |
| Bcl-2 | 30.3 nM | [3] |
| Bcl-xL | 78.7 nM | [3] |
| Bcl-w | 197.8 nM | [3] |
| Mcl-1 | No detectable binding / Low affinity | [2][3] |
| Bcl-B | 1.82 µM | [3] |
| Bfl-1 (A1) | No detectable binding / Low affinity | [2][3] |
Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
This table provides examples of the cytotoxic effects of this compound as a single agent across different human cancer cell lines. IC50 values can vary based on the cell line's specific expression profile of Bcl-2 family proteins.
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| HL-60 | Acute Myeloid Leukemia | 48 hours | ~50 nM | [3] |
| KG-1 | Acute Myeloid Leukemia | 48 hours | ~80 nM | [3] |
| Kasumi-1 | Acute Myeloid Leukemia | 24 hours | 4.87 µM | [3] |
| UMUC3 | Bladder Cancer | 12 hours | ~18 µM | [11] |
| 5637 | Bladder Cancer | 12 hours | ~22 µM | [11] |
| LNCaP | Prostate Cancer | 72 hours | >10 µM (sub-cytotoxic at 1 µM) | [8] |
| PC-3 | Prostate Cancer | 72 hours | >10 µM (sub-cytotoxic at 1 µM) | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS/MTT Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640, DMEM) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTS (e.g., CellTiter 96 AQueous One Solution) or MTT reagent
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[11][12] Incubate for 24 hours at 37°C in 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in all wells, including vehicle controls, should be consistent and typically ≤0.1%.[8]
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 to 40 µM) or vehicle control (medium with DMSO) to the wells.[8][11]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in 5% CO2.[12][13]
-
MTS/MTT Addition:
-
For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[12]
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11] Afterwards, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[11][12]
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described above
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
Binding Buffer (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates or flasks with this compound at desired concentrations for a specified time (e.g., 4-24 hours).[14]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour.[14]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Competitive Protein Binding Assay via Fluorescence Polarization (FP)
This in vitro assay measures the ability of this compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.[3]
Materials:
-
Purified recombinant GST-tagged Bcl-2, Bcl-xL, etc.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).[3]
-
This compound serial dilutions
-
Assay buffer (e.g., PBS)
-
Black 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: In a black microplate, add the purified GST-Bcl-2 family protein (e.g., final concentration 100 nM) to wells containing serial dilutions of this compound in assay buffer.[3]
-
Incubation: Incubate for a short period (e.g., 2 minutes) at room temperature to allow this compound to bind to the protein.[3]
-
Addition of Fluorescent Peptide: Add the FITC-Bim BH3 peptide (e.g., final concentration 20 nM) to all wells.[3]
-
Final Incubation: Incubate for 10-20 minutes at room temperature to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Analysis: The binding of the small FITC-Bim peptide to the large Bcl-2 protein results in a high polarization value. When this compound displaces the peptide, the free peptide tumbles more rapidly, leading to a low polarization value. Plot the polarization values against the this compound concentration to determine the IC50.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to this compound in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epidermal-growth-factor-receptor-peptide-985-996.com [epidermal-growth-factor-receptor-peptide-985-996.com]
- 10. The BH3 mimetic drug this compound induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BH3 mimetic this compound sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
Application Notes and Protocols for ABT-737 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ABT-737, a potent and selective small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins, in cell culture studies. Detailed protocols for common experimental assays are provided to assess the efficacy and mechanism of action of this compound.
Introduction
This compound is a BH3 mimetic that selectively binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By mimicking the binding of pro-apoptotic BH3-only proteins, this compound displaces them from the grasp of Bcl-2, Bcl-xL, and Bcl-w, thereby allowing the activation of Bax and Bak.[2] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4] Notably, this compound does not effectively inhibit Mcl-1, another key anti-apoptotic Bcl-2 family member, which can be a mechanism of resistance in some cancer cells.[5][6]
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell line and the experimental context. The following tables summarize reported IC50 values and typical working concentrations for various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Assay |
| HL-60 | Acute Myeloid Leukemia | 0.05 | Not Specified | Not Specified |
| KG-1 | Acute Myeloid Leukemia | 0.08 | Not Specified | Not Specified |
| NB4 | Acute Myeloid Leukemia | 0.08 | Not Specified | Not Specified |
| NCI-H146 | Small Cell Lung Cancer | < 0.1 | 48 hours | MTS Assay |
| B-CPAP | Papillary Thyroid Carcinoma | 0.73 | Not Specified | MTT Assay |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.74 | 48 hours | CellTiter-Blue Assay |
| Multiple Thyroid Carcinoma Lines | Thyroid Carcinoma | 1.0 - 5.0 | Not Specified | MTT Assay |
| RO82W | Follicular Thyroid Carcinoma | 15.6 | Not Specified | MTT Assay |
| 8305 | Anaplastic Thyroid Carcinoma | 10.9 | Not Specified | MTT Assay |
| 8505 | Anaplastic Thyroid Carcinoma | 10.1 | Not Specified | MTT Assay |
| DU-145 | Prostate Cancer | 27.6 | 72 hours | CellTiter Aqueous Assay |
| B16-F0 | Murine Melanoma | 50 - 90 | 24 hours | MTT Assay |
| CT26 | Murine Colon Carcinoma | 50 - 90 | 24 hours | MTT Assay |
Table 2: Effective Concentrations of this compound in Cell Culture Experiments
| Cell Line | Cancer Type | Concentration | Duration | Observed Effect |
| LNCaP, PC3 | Prostate Cancer | 1 µM (in combination with 1 nM Docetaxel) | 48-72 hours | Increased total cell death |
| UMUC3, 5637 | Bladder Cancer | 2.5 - 40 µmol/l | 12 hours | Concentration-dependent inhibition of proliferation |
| HCT116, LOVO, SW480, HT-29 | Colorectal Cancer | 2 µM (in combination with 200 nM MLN2238) | 24 hours | Synergistic cytotoxic effect |
| MM1.S | Multiple Myeloma | 2.5, 5, 10 µM | 24 hours | Dose-dependent increase in apoptosis |
| Jurkat | T-cell Leukemia | Dilution series | 2, 4, 6 hours | Induction of apoptosis |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0-64 µM.[7]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8][9]
-
Add 20-25 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 2.5, 5, and 10 µM) for a specified time (e.g., 2, 4, 6, 12, or 24 hours).[12][13] Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol outlines the procedure for detecting changes in the expression of key apoptosis-related proteins, such as cleaved PARP and cleaved caspases, following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmcmed.org [ijmcmed.org]
- 8. BH3 mimetic this compound sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosensitization with a Bcl-2 small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BH3 mimetic this compound increases treatment efficiency of paclitaxel against hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of ABT-737 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the Bcl-2 family inhibitor, ABT-737, using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
This compound is a potent and selective small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] As a BH3 mimetic, this compound binds to the BH3-binding groove of these proteins, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1][3] This action liberates the pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][4] Due to its mechanism of inducing programmed cell death, this compound is a valuable tool in cancer research and drug development.[4] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results.
Physicochemical Properties and Storage Recommendations
Proper handling and storage are essential to maintain the stability and activity of this compound. The following table summarizes key quantitative data.
| Parameter | Value | Citations |
| Molecular Weight | 813.43 g/mol | [5][6] |
| Appearance | Lyophilized yellow solid | |
| Solubility in DMSO | Varies by supplier; reported values range from 5 mg/mL to 163 mg/mL (up to ~200 mM). A conservative and commonly used concentration is 10-100 mM.[1][5][6] | |
| Storage (Lyophilized) | Store desiccated at -20°C for up to 3 years. | [1][3][5] |
| Storage (Stock in DMSO) | Aliquot and store at -80°C for up to 2 years or at -20°C for 1-3 months. Avoid repeated freeze-thaw cycles. | [1][5][7] |
Note: It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[5]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder (lyophilized)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials, sterile
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Equipment
-
Chemical fume hood
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.3. Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Volume of DMSO (μL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
Example Calculation for a 10 mM Stock from 5 mg of this compound:
-
Mass = 5 mg
-
Molecular Weight = 813.43 g/mol
-
Desired Concentration = 10 mM
Volume of DMSO (μL) = (5 mg / 813.43 g/mol ) * 1,000,000 / 10 mM ≈ 615 μL [1]
3.4. Procedure
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For pre-weighed vials (e.g., 5 mg), this step can be skipped.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryogenic vials.[1] The volume per aliquot should be appropriate for your typical experimental needs.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term storage or -20°C for short-term use.[5][7]
Visualized Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. This compound Signaling Pathway
This diagram shows the mechanism of action for this compound in inducing apoptosis.
Caption: this compound inhibits Bcl-2/Bcl-xL to induce apoptosis.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.
-
DMSO is a penetration enhancer; avoid direct skin contact with the solution.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. ABT 737 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 3. This compound | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ABT-737 in Small Cell Lung Cancer (SCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABT-737, a potent BH3 mimetic, in the preclinical investigation of Small Cell Lung Cancer (SCLC). Detailed protocols for key experiments are provided to facilitate the replication and further exploration of this compound's therapeutic potential.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive malignancy characterized by rapid growth and the frequent development of chemoresistance.[1][2] A key survival mechanism in SCLC is the overexpression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins.[2][3] this compound is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, but not Mcl-1 or A1.[4][5] By mimicking the action of pro-apoptotic BH3-only proteins, this compound displaces them from their binding partners, thereby initiating the apoptotic cascade.[4] This document outlines the application of this compound in SCLC research, including its mechanism of action, efficacy, resistance mechanisms, and detailed experimental protocols.
Mechanism of Action and Resistance
This compound induces apoptosis in sensitive SCLC cells by binding to the BH3 domain of Bcl-2 and Bcl-xL, releasing pro-apoptotic proteins like Bim and Bax, which in turn activate the mitochondrial apoptosis pathway.[6] However, resistance to this compound is a significant challenge and is primarily mediated by the overexpression of Mcl-1, another anti-apoptotic Bcl-2 family member that is not inhibited by this compound.[7][6] Mcl-1 can sequester pro-apoptotic proteins, thus preventing apoptosis.[6][8] Strategies to overcome this resistance often involve combining this compound with agents that downregulate or inhibit Mcl-1.[6][9]
Data Presentation
In Vitro Efficacy of this compound in SCLC Cell Lines
The sensitivity of SCLC cell lines to this compound varies, largely depending on the expression levels of Bcl-2 family proteins.
| Cell Line | EC50 (µM) | Key Characteristics | Reference |
| H146 | 0.06 | Sensitive, high Bcl-2 | |
| H187 | 0.08 | Sensitive | [7] |
| H209 | 0.2 | Sensitive | [7] |
| H345 | 0.5 | Sensitive | [7] |
| H82 | 17.5 | Resistant, low Bcl-2 | [7] |
| NCI-H889 | 0.02 | Sensitive | |
| DMS114 | >100 | Resistant, high Mcl-1 | [8] |
In Vivo Efficacy of this compound in SCLC Xenograft Models
This compound has demonstrated significant anti-tumor activity in SCLC xenograft models, particularly in combination with other therapeutic agents.
| Xenograft Model | Treatment | Outcome | Reference |
| H146 | This compound (75-100 mg/kg/day) | Tumor regression | [10] |
| H187 | This compound (100 mg/kg/day) | Tumor regression | [7] |
| Primary Xenograft (LX36) | This compound + Etoposide | Significant decrease in tumor growth | [7] |
| Patient-Derived Xenograft (PDX) | This compound + Rapamycin | Durable tumor regressions | [11] |
| NCI-H209 | This compound + Chloroquine | Enhanced tumor growth inhibition | [12] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the concentration of this compound required to inhibit the growth of SCLC cell lines.
Materials:
-
SCLC cell lines (e.g., H146, H82)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed SCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.01 to 100 µM.[7]
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the induction of apoptosis by quantifying the activity of executioner caspases.
Materials:
-
SCLC cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed SCLC cells in a white-walled 96-well plate as described in Protocol 1.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for 24 hours.[7]
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-increase in caspase activity over the vehicle control.[7]
Protocol 3: In Vivo SCLC Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
SCLC cell line (e.g., H187)
-
Matrigel
-
This compound formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 SCLC cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection for a specified duration (e.g., 21 days).[7]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Combination Therapies
The efficacy of this compound in SCLC can be enhanced through combination with other agents.
-
Etoposide: this compound can potentiate the effects of etoposide, a standard-of-care chemotherapy for SCLC.[7]
-
Rapamycin: The mTOR inhibitor rapamycin can rescue this compound resistance by maintaining the expression of the pro-apoptotic protein BAX.[11][13]
-
Chloroquine: Inhibition of autophagy with chloroquine has shown to decrease viability and increase caspase-3 activation when combined with this compound in some SCLC cell lines.[1][12]
-
Actinomycin D: This transcriptional inhibitor can decrease Mcl-1 expression and acts synergistically with this compound.[9]
Conclusion
This compound is a valuable tool for studying the role of the Bcl-2 family of proteins in SCLC survival and for evaluating novel therapeutic strategies. While single-agent efficacy can be limited by Mcl-1 expression, rational combination therapies that target this resistance mechanism hold significant promise for improving treatment outcomes in SCLC. The protocols and data presented here provide a foundation for further research into the application of BH3 mimetics in this challenging disease.
References
- 1. Combination treatment with this compound and chloroquine in preclinical models of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of this compound, a selective inhibitor of BCL-2, in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Influence of Bcl-2 family members on the cellular response of small-cell lung cancer cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Actinomycin D decreases Mcl-1 expression and acts synergistically with this compound against small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Rapamycin Rescues this compound Efficacy in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination treatment with this compound and chloroquine in preclinical models of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing ABT-737 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Bcl-2 family inhibitor, ABT-737, in combination with conventional chemotherapy agents to enhance anti-cancer efficacy. The information compiled herein is intended to guide the design and execution of preclinical studies aimed at exploring synergistic anti-tumor effects.
Introduction
Resistance to chemotherapy is a significant obstacle in cancer treatment and is often linked to the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL[1][2][3][4]. This compound is a potent BH3 mimetic that selectively inhibits Bcl-2, Bcl-xL, and Bcl-w, thereby promoting apoptosis[5][6]. While this compound has shown limited efficacy as a single agent in some cancer types, preclinical studies have consistently demonstrated its ability to synergize with various chemotherapeutic drugs to induce robust cancer cell death[7][8][9][10][11][12][13]. This synergy is often achieved by chemotherapy-induced downregulation of Mcl-1, a key resistance factor to this compound, and the upregulation of pro-apoptotic proteins like Noxa[7][8].
This document outlines the mechanistic basis for this combination therapy, provides summarized quantitative data from various studies, and offers detailed protocols for key in vitro experiments.
Data Presentation: Synergistic Effects of this compound and Chemotherapy
The following tables summarize the synergistic effects observed when combining this compound with different chemotherapy agents across various cancer cell lines.
Table 1: Synergistic Cytotoxicity of this compound and Cisplatin
| Cell Line | Cancer Type | This compound Conc. | Cisplatin Conc. | Effect | Reference |
| UM-22A, UM-22B, 1483 | Head and Neck Squamous Cell Carcinoma | 10 µM | 10 µM | Synergistic cell death and loss of clonogenic survival (CI < 1.0) | [8] |
| A2780/DDP | Cisplatin-Resistant Ovarian Cancer | 10-40 µM | 5-20 µg/ml | Enhanced inhibition of cell proliferation | [14] |
| T47D | Breast Cancer | Not specified | (IC50) 26.00 µmol/L (single) vs. 13.00 µmol/L (combo) | Significantly decreased IC50 of cisplatin | [15] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 0.6 µM | 250 µmol/L | Increased sensitivity and decreased time to apoptosis | [11] |
Table 2: Synergistic Cytotoxicity of this compound and Paclitaxel
| Cell Line | Cancer Type | This compound Conc. | Paclitaxel Conc. | Effect | Reference |
| HUH6, HepT1 | Hepatoblastoma | 0.3 µM | 0.1 µg/ml | Tenfold reduction in paclitaxel required for similar viability reduction | [9][16] |
| Pancreatic Ductal Adenocarcinoma (high Bcl-xL) | Pancreatic Cancer | Not specified | IC50 lowered by >2-fold | Sensitized PDA cells to paclitaxel-induced cell death | [17][18] |
| iMPEC-7_Bcl-2 | Prostate Cancer | 10 µmol/L | 300 nmol/L | Synergistic induction of apoptosis | [19] |
Table 3: Synergistic Cytotoxicity of this compound and Other Chemotherapies
| Cell Line | Cancer Type | Chemotherapy Agent | this compound Conc. | Chemo Conc. | Effect | Reference | |---|---|---|---|---|---| | HL-60/Bcl-2 | Leukemia | Doxorubicin/AN-9 | Low nanomolar | Not specified | Overcame resistance to doxorubicin-DNA adducts |[20][21] | | Chondrosarcoma Cell Lines | Chondrosarcoma | Doxorubicin | 5 µM | 1 µM | High synergy (Mean CI = 0.05) |[22] | | SCLC Cell Lines | Small Cell Lung Cancer | Etoposide | Not specified | Not specified | Synergistic effects against primary SCLC xenografts |[10] | | Chronic Lymphocytic Leukemia (CLL) | Leukemia | Doxorubicin, Etoposide, Fludarabine | Not specified | Not specified | Sensitized most CLL samples to this compound |[13] |
Signaling Pathways and Experimental Workflows
Mechanism of Synergistic Apoptosis Induction
The combination of this compound and chemotherapy potentiates apoptosis through a multi-faceted mechanism. This compound inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells and sequester pro-apoptotic proteins. Chemotherapy agents, through DNA damage and cellular stress, can induce the expression of pro-apoptotic BH3-only proteins like Noxa and PUMA, and can also lead to the downregulation of Mcl-1, another anti-apoptotic protein that is not targeted by this compound. This dual action effectively disables the primary survival mechanisms of cancer cells, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Mechanism of this compound and chemotherapy synergy.
General Experimental Workflow for In Vitro Synergy Studies
A typical workflow to assess the synergistic effects of this compound and chemotherapy involves a series of in vitro assays to measure cell viability, apoptosis, and changes in key signaling proteins.
Caption: In vitro workflow for synergy analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (dissolved in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio.
-
Remove the medium and add 100 µL of fresh medium containing the drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and calculate the Combination Index (CI) using software like CalcuSyn to assess synergy (CI < 1 indicates synergy)[8].
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time (e.g., 24 or 48 hours)[8].
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Mcl-1, anti-Noxa, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After drug treatment, lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control. Synergistic activation of apoptosis is indicated by a marked increase in cleaved PARP and cleaved caspase-3 in the combination treatment group compared to single agents[8].
Conclusion
The combination of this compound with conventional chemotherapy presents a promising strategy to overcome apoptosis resistance in a variety of cancers. The provided data and protocols offer a framework for researchers to investigate this synergistic interaction further. Careful experimental design, including appropriate controls and quantitative analysis, is crucial for elucidating the therapeutic potential of this combination approach.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic drug this compound induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound synergizes with chemotherapy to kill head and neck squamous cell carcinoma cells via a Noxa-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Synergizes with Chemotherapy to Kill Head and Neck Squamous Cell Carcinoma Cells via a Noxa-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BH3 mimetic this compound increases treatment efficiency of paclitaxel against hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Sensitization of BCL-2–expressing breast tumors to chemotherapy by the BH3 mimetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BH3 mimetic compound, this compound, synergizes with a range of cytotoxic chemotherapy agents in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABT‑737 increases cisplatin sensitivity through the ROS‑ASK1‑JNK MAPK signaling axis in human ovarian cancer cisplatin‑resistant A2780/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Bcl-2 inhibitor this compound enhances the cisplatin-induced apoptosis in breast cancer T47D cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The BH3 mimetic this compound increases treatment efficiency of paclitaxel against hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bcl-2/Bcl-xL inhibitor this compound sensitizes pancreatic ductal adenocarcinoma to paclitaxel-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bcl-2/Bcl-xL inhibitor this compound sensitizes pancreatic ductal adenocarcinoma to paclitaxel-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cris.biu.ac.il [cris.biu.ac.il]
- 21. This compound overcomes Bcl-2 mediated resistance to doxorubicin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for ABT-737 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing the Bcl-2 family inhibitor, ABT-737, in various mouse models of cancer. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical efficacy and mechanism-of-action studies.
Introduction
This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4][5] By mimicking the action of BH3-only proteins, this compound displaces pro-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[2][5][6] It has demonstrated significant anti-tumor activity in a range of hematologic and solid tumor models, both as a single agent and in combination with conventional chemotherapeutics.[4][7][8] However, its efficacy can be limited by the expression of Mcl-1, another anti-apoptotic Bcl-2 family member that is not effectively targeted by this compound.[1][3]
Data Presentation: Efficacy of this compound in Mouse Models
The following tables summarize the quantitative data from various in vivo studies of this compound in different mouse cancer models.
Table 1: Single-Agent Activity of this compound
| Cancer Type | Mouse Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Myc-driven Lymphoma | Eμ-myc/bcl-2 transgenic mice | 75 mg/kg, daily, i.p. | Significantly prolonged survival | [1] |
| Small Cell Lung Cancer (SCLC) | H187 xenograft | 100 mg/kg/d, i.p., for 21 days | Complete tumor regression | [7] |
| Oral Cancer | MC-3 xenograft | 50 mg/kg/day, i.p., 5x/week for 30 days | Significant reduction in tumor volume and weight | [9] |
| High-Risk Myelodysplastic Syndrome (HR-MDS) | NRAS/BCL-2 transgenic mice | 75 mg/kg, 3x/week for 33 days, i.p. | Median survival increased from 15 to 61 days | [10] |
| Acute Myeloid Leukemia (AML) | MRP8[NRASD12/hBCL-2] transgenic mice | Not specified | Significantly extended lifespan | [11] |
| Human Leukemia | KG-1 xenograft in SCID mice | 20-30 mg/kg/day, i.p., for 21 days | Suppressed leukemia burden by 48-53% | [12] |
Table 2: Combination Therapy with this compound
| Cancer Type | Mouse Model | Combination Agents | Dosing Regimen | Key Efficacy Readouts | Reference |
| Myc-driven Lymphoma | Eμ-myc/bcl-2 transgenic mice | Cyclophosphamide | Low-dose cyclophosphamide + this compound | Sustained disease-free survival | [1] |
| Small Cell Lung Cancer (SCLC) | LX22 & LX36 primary xenografts | Etoposide | This compound: 100 mg/kg/d, i.p.; Etoposide: 12 mg/kg/d on days 1, 4, 9 | Statistically significant decrease in tumor growth rates | [7] |
| Breast Cancer | Basal-like tumor xenografts (838T, 24T) | Docetaxel | This compound: 50 mg/kg, daily for 10 days, i.p.; Docetaxel: 10 mg/kg, single dose, i.p. | Dramatically inhibited tumor growth and prolonged survival | [8] |
| Hepatoblastoma | HUH6 xenograft | Paclitaxel | This compound: 100 mg/kg, i.p.; Paclitaxel: 12 mg/kg, i.p. (days 1-4 & 15-18) | Significantly lower relative tumor volumes | [13] |
| Acute Lymphoblastic Leukemia (ALL) | Patient-derived xenografts | L-asparaginase, Topotecan | Not specified | Profound synergistic antileukemic efficacy | [14] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents in vivo.
Materials:
-
Cancer cell line of interest (e.g., H187 SCLC, MC-3 oral cancer)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take-rate)[7]
-
1 mL syringes with 25-27 gauge needles
-
Animal clippers
-
70% Ethanol
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Wash cells with sterile PBS and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).[7]
-
Anesthetize the mouse.
-
Shave the flank area of the mouse and sterilize the injection site with 70% ethanol.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice for tumor development. Palpate the injection site 2-3 times per week.
-
Once tumors are palpable, begin measuring tumor volume regularly.
Protocol 2: this compound Formulation and Administration
This protocol details the preparation and intraperitoneal administration of this compound for in vivo studies. Note that this compound is not orally bioavailable.[4]
Materials:
-
This compound powder
-
Vehicle solution (e.g., 30% propylene glycol, 5% Tween 80, 65% dextrose in water)[13]
-
1 mL syringes with 27-30 gauge needles
-
Scale and weighing materials
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution. The pH may need to be adjusted to aid dissolution.[13]
-
Slowly add the this compound powder to the vehicle while vortexing or sonicating to ensure complete dissolution.[13]
-
Prepare the final solution fresh before each administration.
-
Weigh the mouse to determine the correct injection volume based on the desired dose (e.g., 50-100 mg/kg).
-
Gently restrain the mouse and administer the this compound solution via intraperitoneal (i.p.) injection.
Protocol 3: Tumor Volume Measurement
This protocol describes the standard method for monitoring tumor growth in subcutaneous xenograft models.
Materials:
-
Digital calipers
-
Anesthesia (e.g., isoflurane)[15]
-
Scale for mouse body weight
Procedure:
-
Anesthetize the mouse.[15]
-
Record the body weight of the animal.[15]
-
Using digital calipers, measure the longest diameter (length) and the shortest diameter (width) of the tumor.[15]
-
Calculate the tumor volume using the modified ellipsoid formula: V = 1/2 (Length × Width²) .[15]
-
Record the tumor volume and body weight.
-
Return the animal to its cage and monitor until it has fully recovered from anesthesia.[15]
-
Measurements are typically taken 2-3 times per week.[15][16]
Protocol 4: Assessment of Apoptosis in Tumor Tissue
This protocol outlines methods to assess apoptosis in tumor tissue following treatment.
A. Immunohistochemistry for Cleaved Caspase-3:
-
Euthanize mice at the desired time point post-treatment.
-
Excise the tumor and fix it in 10% neutral buffered formalin.
-
Embed the tumor in paraffin and section it.
-
Perform standard immunohistochemistry using an antibody specific for cleaved (activated) caspase-3.
-
Counterstain with hematoxylin.
-
Visualize and quantify apoptotic cells (brown staining) under a microscope.
B. TUNEL Assay:
-
Prepare tumor tissue sections as described above.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Counterstain and mount the slides.
-
Visualize and quantify TUNEL-positive cells (indicating apoptosis).[9]
C. Flow Cytometry for Annexin V/Propidium Iodide:
-
Excise the tumor and mechanically or enzymatically dissociate it into a single-cell suspension.
-
Wash the cells with PBS.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[17]
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo xenograft study workflow.
Caption: Role of Mcl-1 in this compound resistance.
References
- 1. In vivo efficacy of the Bcl-2 antagonist this compound against aggressive Myc-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. This compound, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. BCL-2 Inhibitor this compound Effectively Targets Leukemia-Initiating Cells with Differential Regulation of Relevant Genes Leading to Extended Survival in a NRAS/BCL-2 Mouse Model of High Risk-Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The BH3 mimetic this compound increases treatment efficiency of paclitaxel against hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bcl-2 homology domain 3 mimetic this compound targets the apoptotic machinery in acute lymphoblastic leukemia resulting in synergistic in vitro and in vivo interactions with established drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
Application Notes and Protocols: Inducing Apoptosis in Multiple Myeloma Cells with ABT-737
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key factor in the pathogenesis and drug resistance of MM is the evasion of apoptosis, a programmed cell death mechanism. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Bcl-xL being frequently overexpressed in MM cells, thereby promoting cell survival.
ABT-737 is a potent, small-molecule BH3 mimetic that selectively inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, this compound displaces these proteins from their binding to Bcl-2 and Bcl-xL, thereby liberating pro-apoptotic effector proteins like Bax and Bak.[1][2] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in caspase activation and programmed cell death.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in multiple myeloma cells for research and pre-clinical studies.
Mechanism of Action
This compound functions by competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL with high affinity.[1][2] This inhibitory action prevents the sequestration of pro-apoptotic "activator" BH3-only proteins (e.g., BIM, BID) and "sensitizer" BH3-only proteins (e.g., BAD). The release of activator BH3-only proteins leads to the direct activation of the pro-apoptotic effector proteins BAX and BAK. Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4][5] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4][6] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the execution of apoptosis.[4][7]
A critical determinant of sensitivity to this compound in multiple myeloma is the relative expression levels of Bcl-2 family proteins. High expression of Bcl-2 and low expression of the anti-apoptotic protein Mcl-1, which is not inhibited by this compound, is strongly correlated with sensitivity.[1][8] Multiple myeloma cells with the t(11;14) translocation often exhibit this Bcl-2high/Mcl-1low profile and are particularly sensitive to this compound.[1][2]
Data Presentation
The efficacy of this compound varies across different multiple myeloma cell lines, largely dependent on their Bcl-2 family expression profile. The following tables summarize the cytotoxic effects of this compound on various MM cell lines.
Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Genetic Profile | IC50 / EC50 / LD50 | Treatment Duration | Reference |
| MM.1S | - | ~5-15 µM (IC50) | 24 hours | [1][9] |
| U266 | IL-6 dependent | ~5-15 µM (IC50) | 24 hours | [1] |
| RPMI 8226 | - | ~5-15 µM (IC50) | 24 hours | [1] |
| OPM-2 | - | ~5-15 µM (IC50) | 24 hours | [1] |
| KAS-6/1 | IL-6 dependent | ~5-15 µM (IC50) | 24 hours | [1] |
| Dox40 | Doxorubicin resistant | Comparable to sensitive lines | 24 hours | [1] |
| LR5 | Melphalan resistant | Comparable to sensitive lines | 24 hours | [1] |
| MM.1R | Dexamethasone resistant | Comparable to sensitive lines | 24 hours | [1] |
| MY5 | - | 0.2 µM (EC50) | Not Specified | [10] |
| JJN3 | - | 0.5 µM (EC50) | Not Specified | [10] |
| KMS-12-PE | t(11;14) | 7 ± 0.4 nM (LD50) | 48 hours | [1][4] |
| XG-7 | t(11;14) | 150 ± 7.5 nM (LD50) | 48 hours | [4] |
| LP-1 | - | >7.5 µM (LD50) | 48 hours | [4] |
Table 2: Apoptosis Induction by this compound in MM.1S Cells
| This compound Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| 2.5 µM | 24 hours | Increased dose-dependently | [9][11] |
| 5 µM | 24 hours | Increased dose-dependently | [9][11] |
| 10 µM | 24 hours | Increased dose-dependently | [9][11] |
| 10 µM | 2 hours | Time-dependent increase | [11] |
| 10 µM | 4 hours | Time-dependent increase | [11] |
| 10 µM | 12 hours | Time-dependent increase | [11] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. embopress.org [embopress.org]
- 4. Apoptosis of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel Bcl-2/Bcl-X(L)/Bcl-w inhibitor this compound as therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Following ABT-737 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying apoptosis induced by the BH3 mimetic, ABT-737. This document outlines the mechanism of this compound, details changes in key protein expression, and provides standardized protocols for experimental procedures.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that mimics the action of BH3-only proteins, which are natural antagonists of the anti-apoptotic Bcl-2 protein family.[1][2] By binding with high affinity to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, this compound disrupts their function.[1][2][3] This inhibition prevents the sequestration of pro-apoptotic proteins like Bim, leading to the activation of Bax and Bak.[4][5] The activation and subsequent oligomerization of Bax and Bak at the outer mitochondrial membrane result in the release of cytochrome c and other pro-apoptotic factors, ultimately leading to caspase activation and programmed cell death, or apoptosis.[3][6] It is important to note that this compound does not effectively neutralize Mcl-1, another key anti-apoptotic protein, which can be a mechanism of resistance to the drug.[3][5]
Key Proteins in this compound-Induced Apoptosis Amenable to Western Blot Analysis
Western blot analysis is a crucial technique to elucidate the molecular events following this compound treatment. The primary targets for analysis fall into two categories: members of the Bcl-2 family and markers of apoptosis.
-
Bcl-2 Family Proteins:
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1. While this compound inhibits Bcl-2 and Bcl-xL, investigating their baseline expression and any compensatory changes in Mcl-1 is critical.[7][8]
-
Pro-apoptotic Effector: Bax, Bak. Their activation is a key downstream event of this compound action.[3]
-
BH3-only proteins: Bim, Bad, Noxa, Puma. Monitoring the levels of these proteins can provide insights into the upstream regulation of apoptosis.[9][10]
-
-
Apoptosis Markers:
-
Caspases: Cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis. Detecting the cleaved, active forms is a primary indicator of apoptotic signaling.[11][12][13]
-
PARP (Poly (ADP-ribose) polymerase): This DNA repair enzyme is a key substrate for activated Caspase-3. Its cleavage product is a widely used marker for apoptosis.[11][12]
-
Quantitative Data Presentation
The following tables summarize expected changes in protein expression following this compound treatment as observed by Western blot. The magnitude of these changes can be cell-type and context-dependent.
Table 1: Modulation of Bcl-2 Family Protein Expression by this compound
| Protein | Expected Change in Expression/Status | References |
| Bcl-2 | No significant change in total protein levels, but its inhibitory function is blocked. In some contexts, a decrease has been noted. | [8][14][15] |
| Bcl-xL | No significant change in total protein levels, but its inhibitory function is blocked. | [8] |
| Mcl-1 | May increase as a compensatory resistance mechanism. | [14][15] |
| Bax | No significant change in total protein levels, but conformational changes and mitochondrial translocation indicate activation. | [16] |
| Bak | No significant change in total protein levels, but activation occurs upon release from Bcl-xL and Mcl-1. | [14][15] |
| Bim | No significant change in total protein levels, but is released from Bcl-2/Bcl-xL to activate Bax/Bak. | [9][17] |
Table 2: Induction of Apoptotic Markers by this compound
| Protein | Expected Change in Expression/Status | References |
| Cleaved Caspase-3 | Increased levels of the cleaved (active) form. | [11][16] |
| Cleaved Caspase-9 | Increased levels of the cleaved (active) form. | [18] |
| Cleaved PARP | Increased levels of the 89 kDa cleavage product. | [11][14] |
| Cytochrome c | Increased levels in the cytosolic fraction. | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[2] Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Typical concentrations range from 1 µM to 10 µM.[4][7][16] A vehicle control (DMSO) should always be included.
-
Incubation: Treat cells for a specified period. Time-course experiments (e.g., 6, 12, 24, 48 hours) are recommended to capture both early and late apoptotic events.[8][16]
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash cells with ice-cold PBS, and then add lysis buffer directly to the plate. Scrape the cells and collect the lysate.
-
Suspension cells: Transfer the cell suspension to a conical tube, centrifuge at a low speed (e.g., 300 x g for 5 minutes) at 4°C, discard the supernatant, wash the cell pellet with ice-cold PBS, and then add lysis buffer.
-
Protocol 2: Preparation of Cell Lysates
-
Lysis Buffer: Use a suitable lysis buffer such as RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.
-
Lysis: Add the lysis buffer to the cell pellet or plate, and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for Western blotting.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Run the gel until adequate separation of the protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure accurate comparison between samples.[8] For apoptosis markers like caspases, it is often informative to present the ratio of the cleaved form to the full-length protein.[12]
By following these detailed protocols and utilizing the provided information, researchers can effectively employ Western blot analysis to investigate the pro-apoptotic effects of this compound and gain valuable insights into the molecular mechanisms of drug-induced apoptosis.
References
- 1. The BH3 mimetic drug this compound induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Bim Expression via JNK Signaling Pathway and Its Effect on the Radiation Sensitivity of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. This compound, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BCL-2 dependence and this compound sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by ABT-737
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a potent and selective small-molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] As a BH3 mimetic, this compound mimics the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of these anti-apoptotic proteins, thereby liberating pro-apoptotic effector proteins like Bax and Bak.[4][5] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[5] The efficacy of this compound is often correlated with the cellular expression levels of its targets and the pro-survival protein Mcl-1, which this compound does not inhibit effectively.[4][6]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis.[7][8][9][10] Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that is membrane-impermeant and therefore only stains cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
These application notes provide a detailed protocol for inducing apoptosis with this compound and analyzing the cellular response using Annexin V/PI staining and flow cytometry.
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis in various cancer cell lines as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in MM1.S Multiple Myeloma Cells
| This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 24 | 3.5 | 4.1 | 7.6 |
| 2.5 | 24 | 15.2 | 5.3 | 20.5 |
| 5.0 | 24 | 28.9 | 8.7 | 37.6 |
| 10.0 | 24 | 45.1 | 15.4 | 60.5 |
Data extracted from a study on MM1.S cells treated for 24 hours. The percentages of apoptotic and necrotic cells were determined by Annexin V-FITC/PI staining and flow cytometry.[11]
Table 2: Time-Course of Apoptosis Induction by this compound in MM1.S Multiple Myeloma Cells
| This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| 10.0 | 0 | 4.2 | 3.8 | 8.0 |
| 10.0 | 2 | 12.7 | 5.1 | 17.8 |
| 10.0 | 4 | 25.6 | 7.9 | 33.5 |
| 10.0 | 12 | 40.3 | 18.2 | 58.5 |
Data extracted from a study on MM1.S cells treated with 10 µM this compound over a 12-hour period. Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry.[11]
Table 3: Efficacy of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines
| SCLC Cell Line | EC50 (µM) after 48h |
| NCI-H889 | 0.02 |
| NCI-H1963 | < 0.1 |
| NCI-H1417 | < 0.1 |
| NCI-H146 | < 0.1 |
| DMS114 | > 100 |
EC50 values were determined by assessing cell viability following a 48-hour treatment with this compound.[6]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents:
-
Cell line of interest (e.g., Jurkat, MM1.S)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound:
-
Cell Seeding:
-
For suspension cells (e.g., Jurkat, MM1.S), seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel.
-
For adherent cells, seed cells in a culture plate to reach 70-80% confluency on the day of treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 2, 4, 6, 12, 24 hours).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration.
-
Protocol for Annexin V and Propidium Iodide Staining:
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, gently aspirate the culture medium (which may contain detached apoptotic cells) and save it in a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the saved culture medium.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and select the cell population of interest.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants for data analysis.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis and Interpretation:
The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:
-
Lower-Left (Annexin V-/PI-): Live, viable cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V-/PI+): Primarily necrotic cells (often considered an artifact of sample preparation).
The percentage of cells in each quadrant should be recorded and tabulated for comparison between different treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ABT-737 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ABT-737, a potent BH3 mimetic and inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, in preclinical animal studies. The following sections detail the administration routes, vehicle formulations, and typical dosages, along with protocols for in vivo efficacy and toxicity assessments.
Summary of this compound Administration in Animal Models
This compound has been widely utilized in various animal models of cancer to evaluate its therapeutic efficacy, both as a single agent and in combination with other chemotherapeutic agents. The most common administration routes are intravenous (IV) and intraperitoneal (IP) injections. Due to its poor oral bioavailability, oral administration is not a recommended route for this compound. An orally bioavailable derivative, navitoclax (ABT-263), was developed to overcome this limitation.[1]
The selection of administration route, dosage, and vehicle is critical for achieving desired systemic exposure and therapeutic outcomes while managing potential toxicities, most notably thrombocytopenia.
Quantitative Data Summary
The following tables summarize common dosage ranges, vehicles, and administration routes for this compound in various animal models as reported in preclinical studies.
Table 1: this compound Dosage and Administration Routes in Murine Models
| Animal Model | Cancer Type | Administration Route | Dosage | Vehicle | Frequency & Duration | Reference |
| SCID Mice | Small Cell Lung Cancer (SCLC) Xenografts | Intraperitoneal (IP) | 100 mg/kg | Propylene glycol, Tween-80, D5W (pH 4-5) | Daily for 21 days | [2] |
| Nude Mice | Breast Cancer Xenografts | Intraperitoneal (IP) | 50 mg/kg | Not specified | Daily for 10 days | |
| SCID Mice | Human Leukemia (KG-1) Xenografts | Intraperitoneal (IP) | 20-30 mg/kg | Not specified | Daily for 21 days | [3] |
| Eμ-myc Transgenic Mice | Lymphoma | Tail Vein Injection (IV) | 75 mg/kg | Not specified | Daily or every other day for up to 2 weeks | |
| HR-MDS Transgenic Mice | Myelodysplastic Syndrome (MDS) | Not specified | 75 mg/kg | Not specified | 3 times per week for 33 days | [4] |
| Nude Mice | Hepatoblastoma Xenografts | Intraperitoneal (IP) | 100 mg/kg | 30% propylene glycol, 5% Tween-80, 65% dextrose in water | Not specified | [5] |
Table 2: Common Vehicle Formulations for In Vivo Administration of this compound
| Vehicle Composition | Notes | Reference |
| 30% Propylene glycol, 5% Tween 80, 65% D5W | The pH is adjusted to 4-5 to aid in solubility. | [2] |
| 30% Propylene glycol, 5% Tween 80, 3.3% Dextrose in water (pH 4), 1% DMSO | Used for intraperitoneal injections in lymphoma studies. | [6] |
| 2% DMSO, 50% PEG 300, 5% Tween 80, ddH2O | A suggested formulation for injection at a concentration of 2.5 mg/mL. | [7] |
Mechanism of Action: BH3 Mimetics and Apoptosis Induction
This compound functions as a BH3 mimetic, a class of small molecules that mimic the activity of the BH3-only proteins (e.g., Bad, Bid, Bim), which are natural antagonists of anti-apoptotic Bcl-2 family members.[8] this compound specifically binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[3][8] The released and activated Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8]
Mechanism of action of this compound as a BH3 mimetic.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from a study on small cell lung cancer xenografts.[2]
Materials:
-
This compound powder
-
Propylene glycol
-
Tween-80
-
5% Dextrose in water (D5W)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Sterile microcentrifuge tubes
-
Sonicator
-
pH meter
Procedure:
-
Initial Mixture: In a sterile microcentrifuge tube, mix this compound with propylene glycol and Tween-80.
-
Acidification: Add D5W with a pH of 1.0. The acidic environment aids in the dissolution of this compound.
-
Sonication: Sonicate the mixture until the this compound is completely dissolved.
-
pH Adjustment: Slowly adjust the pH of the solution to 4-5 using NaOH. Monitor the pH carefully to avoid precipitation of the compound.
-
Final Volume: Adjust the final volume with D5W to achieve the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse with a 200 µL injection volume, the final concentration would be 10 mg/mL).
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Matrigel (optional, can improve tumor take rate)
-
Calipers for tumor measurement
-
Prepared this compound injection solution and vehicle control
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free media), with or without Matrigel.
-
Tumor Inoculation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control according to the predetermined schedule (e.g., daily IP injections).
-
Efficacy Assessment:
-
Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Survival: In survival studies, monitor the mice until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or signs of significant morbidity are observed).
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3, or Western blotting for Bcl-2 family proteins).
A typical experimental workflow for an in vivo efficacy study.
Protocol 3: Assessment of this compound-Induced Toxicity
A known dose-limiting toxicity of this compound is thrombocytopenia (a reduction in platelet count). Therefore, monitoring hematological parameters is crucial.
Materials:
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Automated hematology analyzer or manual counting methods
-
Serum chemistry analyzer
Procedure:
-
Blood Collection: Collect blood samples from the mice at baseline (before treatment) and at various time points during and after the treatment period. Common collection sites include the saphenous vein, tail vein, or retro-orbital sinus (terminal procedure).
-
Hematological Analysis:
-
Perform complete blood counts (CBCs) to determine platelet counts, as well as red and white blood cell counts.
-
A significant drop in platelet count is indicative of this compound-induced thrombocytopenia.
-
-
Serum Chemistry: Analyze serum samples for markers of liver and kidney function (e.g., ALT, AST, creatinine) to assess for other potential organ toxicities.
-
Clinical Observations: Monitor the mice daily for any clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.
By following these detailed application notes and protocols, researchers can effectively design and execute animal studies to investigate the therapeutic potential of this compound. Careful consideration of the administration route, vehicle, dosage, and potential toxicities is essential for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. BCL-2 Inhibitor this compound Effectively Targets Leukemia-Initiating Cells with Differential Regulation of Relevant Genes Leading to Extended Survival in a NRAS/BCL-2 Mouse Model of High Risk-Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic this compound increases treatment efficiency of paclitaxel against hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming ABT-737 Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to the BH3 mimetic, ABT-737. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that functions as a BH3 mimetic.[1] It specifically targets and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[2] By binding to these proteins, this compound displaces pro-apoptotic BH3-only proteins (like Bim), which can then activate Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[3]
Q2: Why do some cancer cells exhibit resistance to this compound?
Resistance to this compound, both intrinsic and acquired, is most commonly linked to the expression levels of other anti-apoptotic proteins that are not effectively targeted by the drug. The primary protein implicated in this resistance is Myeloid Cell Leukemia 1 (Mcl-1).[4][5] this compound has a low affinity for Mcl-1 and another protein, Bfl-1.[2] Therefore, cells with high basal levels of Mcl-1 or those that upregulate Mcl-1 upon treatment can sequester the pro-apoptotic proteins freed by this compound, thereby neutralizing the drug's effect and preventing apoptosis.[5]
Q3: What is the difference between intrinsic and acquired resistance to this compound?
-
Intrinsic Resistance: This is observed in cancer cells that are resistant to this compound from the outset. This is often correlated with high endogenous expression of Mcl-1.[5] For example, the OCI-AML3 cell line, which has high Mcl-1 levels, is insensitive to this compound, while the HL-60 cell line with low Mcl-1 is sensitive.[4][6]
-
Acquired Resistance: This occurs when initially sensitive cancer cells develop resistance after prolonged exposure to this compound. Studies have shown that these resistant cells often exhibit increased expression and stabilization of Mcl-1 and/or Bfl-1.[1][5][7]
Q4: What are the primary strategies to overcome this compound resistance?
The main approach is to co-target the resistance mechanism, primarily Mcl-1. This can be achieved through:
-
Combination with Mcl-1 Inhibitors: Using selective Mcl-1 inhibitors (e.g., A-1210477) alongside this compound can restore sensitivity in resistant cells.[4][6]
-
Gene Silencing: Using techniques like small interfering RNA (siRNA) to specifically knock down Mcl-1 expression has been shown to resensitize resistant cells to this compound.[4][8]
-
Combination with Chemotherapeutic Agents: Combining this compound with standard chemotherapies (e.g., etoposide) or targeted agents (e.g., sorafenib, which can down-regulate Mcl-1) can produce synergistic anti-tumor effects.[8][9]
Troubleshooting Guide
Problem 1: My cell line shows a high IC50 value for this compound and does not undergo apoptosis.
-
Possible Cause: The cell line likely exhibits intrinsic resistance due to high basal expression of the Mcl-1 protein.
-
Troubleshooting Steps:
-
Assess Protein Levels: Perform a Western blot to determine the baseline protein levels of the key Bcl-2 family members: Bcl-2, Bcl-xL, and particularly Mcl-1. Compare these levels to a known this compound sensitive cell line (e.g., HL-60) and a known resistant line (e.g., OCI-AML3).[4][6]
-
Mcl-1 Knockdown: Use siRNA to specifically reduce Mcl-1 expression (see Protocol 3). After confirming knockdown, repeat the cell viability assay with this compound. A significant decrease in the IC50 value will confirm that Mcl-1 is the primary resistance factor.[8]
-
Problem 2: My cells were initially sensitive to this compound, but after continuous culture with the drug, they are no longer responding.
-
Possible Cause: The cells have likely developed acquired resistance, characterized by the upregulation of Mcl-1 and/or Bfl-1.[5]
-
Troubleshooting Steps:
-
Comparative Western Blot: Collect protein lysates from both the original, sensitive (parental) cell line and your newly developed resistant line. Perform a Western blot to compare the expression levels of Mcl-1 and Bfl-1. A significant increase in these proteins in the resistant line is a strong indicator of the resistance mechanism.[1][5]
-
Test an Mcl-1 Inhibitor: Treat the resistant cells with a selective Mcl-1 inhibitor (like A-1210477) alone and in combination with this compound.[4] A synergistic effect in the combination treatment would validate this approach to overcoming the acquired resistance.
-
Problem 3: How can I design an experiment to test for synergistic effects between this compound and another compound?
-
Approach: A checkerboard titration experiment is the standard method to assess synergy.
-
Experimental Workflow:
-
Determine IC50: First, determine the IC50 value for each drug individually in your target cell line using a standard cell viability assay (see Protocol 2).
-
Set Up Combination Plate: Prepare a 96-well plate where you titrate this compound along the Y-axis (e.g., from 2x IC50 down to 0) and the second compound along the X-axis. Include wells for each drug alone and untreated controls.
-
Incubate and Measure Viability: Treat the cells for a predetermined time (e.g., 48 or 72 hours) and measure viability.
-
Calculate Synergy: Use software like CompuSyn to calculate a Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Key Data Summaries
Table 1: this compound Sensitivity in Relation to Mcl-1 Expression in AML Cell Lines
| Cell Line | Basal Mcl-1 Protein Level | Sensitivity to this compound |
| HL-60 | Low | Sensitive[4][6] |
| MOLM-13 | Intermediate | Sensitive[4][6] |
| MV4-11 | Intermediate | Sensitive[4][6] |
| OCI-AML3 | High | Insensitive / Resistant[4][6] |
Table 2: Examples of Successful Combination Strategies to Overcome this compound Resistance
| Combination Agent | Cancer Type | Mechanism of Synergy | Reference |
| A-1210477 (Mcl-1 inhibitor) | Acute Myeloid Leukemia (AML) | A-1210477 directly inhibits Mcl-1, preventing the sequestration of pro-apoptotic proteins released by this compound. | |
| Sorafenib | Hepatocellular Carcinoma (HCC) | Sorafenib transcriptionally down-regulates Mcl-1 expression, abolishing the Mcl-1 upregulation induced by this compound. | [8] |
| Etoposide | Small Cell Lung Cancer (SCLC) | Etoposide, a standard cytotoxic agent, enhances the apoptotic signal, leading to significant decreases in tumor growth when combined with this compound. | [9] |
| Curcumin | Glioblastoma | Curcumin suppresses Mcl-1 expression, thereby enhancing the apoptotic effect of this compound. | [10] |
| Chloroquine | Renal Cell Carcinoma (RCC) | This compound increases ROS levels, which triggers cathepsin-mediated cell death that is augmented by the lysosome inhibitor chloroquine. | |
| CAR T-cells | B-cell Malignancies | This compound engages the intrinsic apoptosis pathway while CAR T-cells engage the extrinsic pathway, leading to significantly increased tumor cell apoptosis. | [11] |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound action, Mcl-1 mediated resistance, and therapeutic intervention.
Caption: Troubleshooting workflow for investigating the mechanism of this compound resistance.
Detailed Experimental Protocols
Protocol 1: Western Blot for Bcl-2 Family Proteins
This protocol is for assessing the expression levels of Bcl-2, Mcl-1, and other family members.
-
Cell Lysis & Protein Extraction:
-
Wash cells twice with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per well of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[3]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bim, and anti-Actin as a loading control).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][12]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Protocol 2: Cell Viability (MTT/MTS) Assay to Determine IC50
This protocol measures cell metabolic activity as an indicator of viability to determine the drug concentration that inhibits 50% of cell growth (IC50).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (and a vehicle control, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT/MTS Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the crystals.[13]
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[13]
-
-
Absorbance Measurement:
-
Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For MTS, it is 490 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 3: siRNA-mediated Knockdown of Mcl-1
This protocol describes the transient silencing of the MCL1 gene.
-
Cell Seeding for Transfection:
-
The day before transfection, seed cells in a 6-well or 12-well plate in antibiotic-free medium so they reach 50-70% confluency at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes:
-
Tube A: Dilute the desired amount of Mcl-1 siRNA (e.g., 25-60 pmol) in serum-free medium (e.g., Opti-MEM).[14][15]
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
As controls, prepare a non-targeting (scrambled) siRNA control and a mock transfection (reagent only) control.
-
-
Transfection:
-
Verification of Knockdown:
-
After the incubation period, harvest a subset of the cells to verify knockdown efficiency.
-
Assess Mcl-1 mRNA levels via qRT-PCR or Mcl-1 protein levels via Western blot (Protocol 1).
-
-
Functional Assay:
-
Once knockdown is confirmed, treat the remaining transfected cells with this compound and perform a cell viability assay (Protocol 2) to determine if sensitivity has been restored.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A-1210477, a selective MCL-1 inhibitor, overcomes this compound resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to this compound in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Mcl-1 Phosphorylation defines this compound resistance that can be overcome by increased NOXA expression in leukemic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bcl-xL inhibitor, this compound, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor Effects of Curcumin and this compound in Combination Therapy for Glioblastoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining CAR T cells and the Bcl-2 family apoptosis inhibitor this compound for treating B-cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edspace.american.edu [edspace.american.edu]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic Effects of Myeloid Cell Leukemia-1 siRNA on Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
ABT-737 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-737. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic molecule with poor aqueous solubility.[1][2][3] It is generally considered insoluble in water and ethanol.[4] However, it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[4][5]
Q2: I am seeing precipitation when I dilute my this compound stock solution in aqueous media. What is happening?
A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the this compound can precipitate out of the solution. To mitigate this, it is recommended to add the this compound stock dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.[6] The final DMSO concentration in your working solution should be kept low, typically below 0.1-0.5%, to avoid solvent-induced cellular toxicity.[6]
Q3: Can I heat my this compound solution to improve solubility?
A3: Gentle warming can be used to aid in the initial dissolution of this compound in DMSO.[7] However, prolonged or excessive heating should be avoided as it may lead to compound degradation.[6]
Troubleshooting Guides
In Vitro Experiments: Preparing this compound Working Solutions
Issue: Difficulty in preparing a stable, homogenous working solution of this compound in cell culture media.
Solution:
-
Prepare a High-Concentration Stock Solution in DMSO: this compound is soluble in DMSO at concentrations as high as 100 mM. Prepare a stock solution in the range of 10-50 mM in 100% DMSO.[5][8]
-
Step-wise Dilution: To prepare your final working solution, perform a serial dilution of the DMSO stock. For the final dilution into your aqueous cell culture medium, add the this compound stock solution drop-by-drop to the pre-warmed medium while stirring to prevent precipitation.[6]
-
Co-Solvent Systems: For applications requiring higher concentrations of this compound in a more aqueous environment, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[7][9]
In Vivo Experiments: Formulation Strategies
Issue: Poor bioavailability and systemic toxicity of this compound in animal models due to its low solubility.
Solution:
-
Co-Solvent Formulations: For intraperitoneal (i.p.) administration, a common vehicle is a mixture of DMSO, propylene glycol, and Tween 80 in a dextrose solution (D5W).[7] Another reported formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can significantly improve its aqueous solubility, bioavailability, and therapeutic efficacy.[1][2][10] This method can also help to reduce systemic toxicity, such as thrombocytopenia.[3][11][12]
-
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is another effective strategy to enhance the aqueous solubility of poorly soluble drugs like this compound.[13][14]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | Up to 163 mg/mL (200.38 mM) | [4] |
| Soluble to 100 mM | ||
| Soluble up to 50 mM | [5] | |
| 66.67 mg/mL (81.96 mM) with ultrasonic and warming to 60°C | [7] | |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Achieved Concentration | Administration Route | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL (3.07 mM) | Not specified | [7][9] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (3.07 mM) | Not specified | [7] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (3.07 mM) | Not specified | [7] |
| 2% DMSO, 40% PEG300, 5% Tween-80, 53% saline | 2 mg/mL (2.46 mM) | Not specified | [7] |
| 1 g/mL stock in DMSO added to 30% propylene glycol, 5% Tween 80, 65% D5W (pH 4-5) | Not specified | Intraperitoneal (i.p.) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1.2294 mL of DMSO to 1 mg of this compound).[7]
-
Vortex the tube until the powder is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution.[7]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the required volume of the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to minimize solvent toxicity.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for solubilizing this compound for in vitro experiments.
Caption: Nanoparticle-based delivery of this compound to improve solubility and efficacy.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Rational Formulation of targeted this compound nanoparticles by self-assembled polypeptides and designed peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle-Mediated Co-Delivery of Notch-1 Antibodies and this compound as a Potent Treatment Strategy for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. This compound.com [this compound.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. This compound | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. Cancer Cell Membrane Wrapped Nanoparticles for the Delivery of a Bcl-2 Inhibitor to Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Nanoencapsulation of this compound and camptothecin enhances their clinical potential through synergistic antitumor effects and reduction of systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mcl-1 Upregulation and ABT-737 Resistance
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers investigating the role of Mcl-1 in acquired resistance to the BH3 mimetic, ABT-737.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: A primary mechanism of acquired resistance to this compound is the upregulation of anti-apoptotic proteins that are not targeted by the drug, most notably Myeloid Cell Leukemia 1 (Mcl-1) and sometimes Bfl-1.[1][2][3] this compound effectively inhibits Bcl-2, Bcl-xL, and Bcl-w, causing the release of the pro-apoptotic protein BIM.[1][2][3] However, in resistant cells, upregulated Mcl-1 sequesters this liberated BIM, preventing it from activating the downstream effectors of apoptosis, BAX and BAK.[1][2][3][4]
Q2: How does Mcl-1 become upregulated in response to this compound treatment?
A2: Mcl-1 upregulation in this compound resistant cells primarily occurs through increased gene transcription rather than protein stabilization.[1][2] Interestingly, this can be both a stable, long-term change in resistant cell lines and a dynamic, rapid increase in Mcl-1 transcript and protein levels that occurs within hours of this compound treatment.[1][2]
Q3: My cells show high levels of Bcl-2 but are still resistant to this compound. Why?
A3: High Bcl-2 expression makes cells dependent on this anti-apoptotic protein, which is a prerequisite for this compound sensitivity. However, resistance can still occur if there are high concurrent levels of Mcl-1.[5][6] Mcl-1 can effectively neutralize the pro-apoptotic signals initiated by this compound's inhibition of Bcl-2.[5] Therefore, the relative expression levels of Bcl-2 family members, particularly the ratio of Mcl-1 to pro-apoptotic proteins like Noxa, can determine the ultimate sensitivity to this compound.[7][8]
Q4: What is the role of Mcl-1 phosphorylation in this compound resistance?
A4: Post-translational modifications, such as phosphorylation, can play a role in this compound resistance by increasing Mcl-1 protein stability and enhancing its interaction with BIM.[4][9][10] This modification can further bolster Mcl-1's ability to sequester BIM, thus reinforcing the resistance phenotype.[4][9][10]
Q5: Are there strategies to overcome Mcl-1-mediated resistance to this compound?
A5: Yes, several strategies have been shown to be effective. These include:
-
Direct inhibition of Mcl-1: Using selective Mcl-1 inhibitors (e.g., A-1210477, S63845) in combination with this compound has demonstrated synergistic effects in overcoming resistance.[6][11]
-
Transcriptional inhibition of Mcl-1: Drugs like flavopiridol (a CDK9 inhibitor) can reduce Mcl-1 transcript levels and restore sensitivity to this compound.[1][2]
-
Upregulation of Noxa: The pro-apoptotic protein Noxa is a natural antagonist of Mcl-1. Compounds like gossypol can increase Noxa expression, which then displaces BIM from Mcl-1, freeing BIM to induce apoptosis.[4][9][10]
-
Pan-Bcl-2 Inhibition: Using pan-Bcl-2 inhibitors like obatoclax or (–)BI97D6, which target Mcl-1 in addition to Bcl-2/Bcl-xL, can overcome resistance.[8][9][12]
Troubleshooting Guides
Issue 1: I've developed an this compound resistant cell line, but I'm not sure if Mcl-1 is the cause.
| Question | Possible Cause & Explanation | Suggested Solution |
| How do I confirm that Mcl-1 levels are elevated in my resistant cells? | Resistance is often associated with a stable increase in Mcl-1 protein. | Perform a western blot analysis comparing the parental (sensitive) cell line with your resistant cell line. Probe for Mcl-1, Bcl-2, Bcl-xL, and Bfl-1 to see the full picture of anti-apoptotic protein expression.[1][3] |
| Could the resistance be due to something other than Mcl-1 upregulation? | While Mcl-1 is a common cause, resistance could theoretically arise from impaired drug binding or other downstream alterations. | Confirm that this compound is still binding to its target, Bcl-2. Perform a co-immunoprecipitation (Co-IP) of Bcl-2 after this compound treatment and check for the displacement of BIM. If BIM is displaced but the cells do not die, it strongly suggests sequestration by another protein like Mcl-1.[1][3] |
| How can I functionally validate the role of Mcl-1 in resistance? | Directly reducing Mcl-1 levels should re-sensitize the cells to this compound if Mcl-1 is the primary resistance mechanism. | Use shRNA or siRNA to specifically knock down Mcl-1 in your resistant cell line. Then, treat the cells with this compound and assess for apoptosis or loss of viability. A restoration of sensitivity confirms Mcl-1's role.[1][2] |
Issue 2: My combination therapy with an Mcl-1 inhibitor is not effectively overcoming this compound resistance.
| Question | Possible Cause & Explanation | Suggested Solution |
| Are the drug concentrations and treatment schedule optimal? | Sub-optimal concentrations or incorrect timing of drug administration can lead to a lack of synergy. | Perform a dose-response matrix experiment with varying concentrations of both this compound and the Mcl-1 inhibitor to identify the optimal synergistic concentrations. Consider pre-treating with the Mcl-1 inhibitor before adding this compound to ensure Mcl-1 is already suppressed when BIM is displaced. |
| Could there be another resistance mechanism at play? | While Mcl-1 is a key player, cells might have upregulated other anti-apoptotic proteins like Bfl-1, or developed alterations in downstream apoptotic machinery. | Check the expression levels of Bfl-1 by western blot.[1][3] Also, ensure the core apoptotic machinery is intact by treating with a positive control that induces apoptosis through a different pathway. |
| Is the Mcl-1 inhibitor effectively engaging its target? | The inhibitor may not be potent enough in your specific cell line or may be subject to cellular efflux. | Confirm target engagement by assessing the downstream effects of Mcl-1 inhibition. For example, after treatment with the Mcl-1 inhibitor alone, perform a Co-IP for Mcl-1 and look for the release of pro-apoptotic partners like Noxa or BIM. |
Data Summary
Table 1: Examples of Reagents Used to Overcome this compound Resistance
| Reagent | Target(s) | Typical Concentration Used | Effect on Resistant Cells | Reference |
| Flavopiridol | CDK9 (reduces Mcl-1 transcription) | 300 nM | Decreases Mcl-1 levels and restores sensitivity to this compound. | [1] |
| Gossypol | Pan-Bcl-2 inhibitor (including Mcl-1) | Varies by cell line | Induces apoptosis in resistant cells by increasing Noxa expression, which displaces BIM from Mcl-1. | [4][10] |
| A-1210477 | Selective Mcl-1 inhibitor | 0.1 - 10 µM | Inhibits viability of AML cell lines irrespective of their resistance to this compound. | [6] |
| shRNA | Mcl-1 mRNA | N/A | Decreases Mcl-1 protein levels and restores sensitivity to this compound. | [1][2] |
| Obatoclax | Pan-Bcl-2 inhibitor (including Mcl-1) | Varies by cell line | Overcomes Mcl-1-mediated resistance to induce cell death. | [8] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect BIM Sequestration by Mcl-1
This protocol is designed to test the hypothesis that in this compound resistant cells, BIM displaced from Bcl-2 is sequestered by Mcl-1.
-
Cell Culture and Treatment:
-
Culture both parental (sensitive) and this compound-resistant cells to approximately 80% confluency.
-
Treat cells with either DMSO (vehicle control) or an effective dose of this compound (e.g., 1 µM) for 4 hours. To prevent cell death from interfering with the assay, you can pre-treat with a pan-caspase inhibitor like Z-VAD-FMK (10 µM) for 30 minutes.[1][3]
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the supernatant (lysate) by incubating with protein A/G beads for 1 hour at 4°C.
-
Quantify protein concentration in the pre-cleared lysate.
-
Incubate equal amounts of protein (e.g., 500 µg - 1 mg) with an anti-Mcl-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and a sample of the whole-cell lysate (input control) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BIM and Mcl-1.
-
Expected Result: In resistant cells treated with this compound, you should see a strong BIM band in the Mcl-1 immunoprecipitated sample, indicating an increased association.[1][4]
-
Protocol 2: Cell Viability Assay to Assess Synergy
This protocol uses a standard cell viability reagent (like CellTiter-Glo® or CCK-8) to test for synergistic effects between this compound and an Mcl-1 inhibitor.
-
Cell Plating:
-
Plate this compound resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a dose-response matrix. This involves serial dilutions of this compound along the y-axis of the plate and serial dilutions of the Mcl-1 inhibitor along the x-axis. Include wells for vehicle control (DMSO) and single-agent treatments.
-
Treat the cells with the drug combinations and incubate for a relevant time period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curves for each agent alone and in combination.
-
Use software (e.g., CompuSyn or similar) to calculate a Combination Index (CI).
-
Interpretation: A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. A synergistic result would confirm that inhibiting Mcl-1 can overcome this compound resistance.
-
Visualizations
Caption: Mcl-1 sequesters BIM freed by this compound, preventing apoptosis.
Caption: Workflow for developing and validating Mcl-1-mediated resistance.
Caption: Strategies to counteract Mcl-1-mediated this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Acquired resistance to this compound in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mcl-1 phosphorylation defines this compound resistance that can be overcome by increased NOXA expression in leukemic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes this compound resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tipping the Noxa/Mcl-1 balance overcomes this compound resistance in chronic lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]
- 8. The ratio of Mcl-1 and Noxa determines ABT737 resistance in squamous cell carcinoma of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mcl-1 Phosphorylation defines this compound resistance that can be overcome by increased NOXA expression in leukemic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
ABT-737 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of ABT-737 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound is a BH3 mimetic that acts as a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1] Its primary on-target effect is the induction of apoptosis in cells dependent on these proteins for survival. The principal and most well-documented off-target effect is thrombocytopenia, a significant reduction in platelet count, due to the critical role of Bcl-xL in platelet survival.[2][3][4] Another significant off-target effect that has been observed is the induction of autophagy, although the directness of this mechanism is a subject of ongoing research.[5][6][7]
Q2: Why do some cell lines exhibit resistance to this compound-induced apoptosis?
A2: Resistance to this compound is often mediated by the expression of other pro-survival Bcl-2 family members that are not targeted by the compound, most notably Mcl-1 and, to a lesser extent, A1 (Bfl-1).[8][9][10] this compound does not bind with high affinity to Mcl-1 or A1.[8][10] Therefore, in cells where Mcl-1 or A1 levels are high, these proteins can sequester pro-apoptotic proteins, preventing the initiation of apoptosis even when Bcl-2, Bcl-xL, and Bcl-w are inhibited by this compound.[8][9] Acquired resistance to this compound in some cancer cell lines has been associated with the upregulation of Mcl-1 and/or Bfl-1.[9]
Q3: How does this compound induce autophagy, and is this a direct effect?
A3: The mechanism of this compound-induced autophagy is debated. One proposed mechanism is the disruption of the inhibitory interaction between Bcl-2/Bcl-xL and Beclin-1, a key protein in the autophagy pathway.[5][11] By binding to Bcl-2 and Bcl-xL, this compound can release Beclin-1, allowing it to initiate the formation of autophagosomes.[5] However, some studies suggest that autophagy induction by this compound is an indirect consequence of apoptosis induction and is dependent on the presence of Bax and Bak.[6] In apoptosis-deficient cells (lacking Bax and Bak), this compound can still induce autophagy by disrupting the Bcl-2-Beclin-1 complex.[5]
Q4: What is the effect of this compound on platelet function and calcium signaling?
A4: this compound induces apoptosis in platelets, leading to their clearance from circulation.[3][12] This is a primary cause of the thrombocytopenia observed with this compound and its oral derivative, navitoclax (ABT-263).[4][13] While this compound treatment leads to key apoptotic events in platelets, such as caspase-3 activation and phosphatidylserine exposure, it does not directly trigger platelet activation (e.g., granule release and aggregation).[3] Studies on intracellular calcium signaling have shown that this compound does not disrupt intracellular calcium homeostasis, unlike some other Bcl-2 antagonists.[2] However, prolonged treatment can lead to a modest, transient increase in cytosolic calcium followed by the depletion of intracellular calcium stores.[14]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Mcl-1 or A1 expression | 1. Assess baseline Mcl-1 and A1 protein levels in your cell line via Western blot. 2. If Mcl-1 levels are high, consider co-treatment with an Mcl-1 inhibitor (e.g., S63845) or a compound known to downregulate Mcl-1 (e.g., sorafenib, flavopiridol).[9][15] 3. Alternatively, use siRNA to knockdown Mcl-1 expression.[15] | Co-treatment or Mcl-1 knockdown should sensitize the cells to this compound, leading to increased apoptosis. |
| Mutation in the apoptotic pathway | 1. Verify the expression and localization of key apoptotic proteins like Bax and Bak.[8] 2. Sequence key genes in the apoptotic pathway (e.g., BAX, BAK, caspases) to check for mutations. | Identification of mutations can explain the lack of response. |
| Incorrect drug concentration or stability | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Ensure proper storage and handling of this compound to maintain its activity. | A clear dose-dependent decrease in cell viability should be observed. |
Issue 2: Observation of autophagy markers after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct induction of autophagy | 1. To confirm autophagic flux, treat cells with this compound in the presence and absence of an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine).[7] 2. Measure the accumulation of LC3-II by Western blot or immunofluorescence. | An increase in LC3-II accumulation in the presence of the inhibitor will confirm that this compound is inducing autophagic flux. |
| Indirect effect of apoptosis | 1. Use apoptosis-deficient cell lines (e.g., Bax/Bak double knockout) to see if this compound still induces autophagy.[5][6] 2. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-fmk) and assess autophagy markers.[8] | If autophagy is still induced in the absence of apoptosis, it suggests a more direct mechanism. If autophagy is blocked by inhibiting apoptosis, it indicates an indirect effect. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target Protein | EC50 (nM) | Ki (nM) |
| Bcl-2 | 30.3 | <1 |
| Bcl-xL | 78.7 | <1 |
| Bcl-w | 197.8 | <1 |
| Mcl-1 | >460 | >460 |
| A1 (Bfl-1) | >460 | >460 |
Data compiled from MedchemExpress and other sources.[1][16]
Experimental Protocols
Western Blot for Mcl-1 and LC3-II Detection
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1 or LC3 (at appropriate dilutions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HA14-1, but not the BH3 mimetic this compound, causes Ca2+ dysregulation in platelets and human cell lines | Haematologica [haematologica.org]
- 3. Bcl-2 family proteins are essential for platelet survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. BAX and BAK1 are dispensable for this compound-induced dissociation of the BCL2-BECN1 complex and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to this compound in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Triggers Caspase-Dependent Inhibition of Platelet Procoagulant Extracellular Vesicle Release during Apoptosis and Secondary Necrosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. The Bcl-xL inhibitor, this compound, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ABT-737 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcl-2 inhibitor, ABT-737, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule BH3 mimetic. It selectively binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4][5] This inhibition prevents these proteins from sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby promoting the intrinsic pathway of apoptosis.[5][6] this compound does not significantly inhibit other anti-apoptotic proteins like Mcl-1 and A1, which can be a mechanism of resistance.[1][7][8]
Q2: What is a typical starting dose for this compound in mouse models?
A2: A common starting dose for this compound in mice is in the range of 50-100 mg/kg/day, administered via intraperitoneal (i.p.) injection.[8][9][10] However, the optimal dose can vary significantly depending on the tumor model and the therapeutic window. Dose-finding studies are recommended to establish a safe and effective regimen for your specific model.[7]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has poor oral bioavailability and is typically formulated for parenteral administration.[4] A common vehicle for i.p. injection consists of a mixture of propylene glycol, Tween 80, and dextrose in water (D5W).[8][9][10] The pH of the final solution is often adjusted to 4-5 to improve solubility.[9][10] It is crucial to ensure the compound is fully dissolved before administration, which may require sonication.[10] For detailed, step-by-step formulation protocols, refer to the Experimental Protocols section.
Q4: What are the known side effects of this compound in vivo?
A4: The most significant dose-limiting toxicity of this compound and its orally available derivative, navitoclax (ABT-263), is thrombocytopenia (a reduction in platelet count).[4][11] This is due to the dependence of platelets on Bcl-xL for survival.[4] Monitoring platelet counts is crucial, especially during dose-escalation studies. While some studies report minimal other adverse effects in mice, it is essential to monitor for any signs of toxicity, such as weight loss or changes in behavior.[12][13]
Q5: My tumor model is resistant to this compound monotherapy. What are my options?
A5: Resistance to this compound is often associated with high expression levels of Mcl-1.[7][8][9] Strategies to overcome resistance include:
-
Combination Therapy: Combining this compound with agents that downregulate or inhibit Mcl-1 can be effective.[7][9] For example, combination with chemotherapeutic agents like cyclophosphamide or paclitaxel has shown synergistic effects.[1][7][10]
-
Targeting Mcl-1: The use of specific Mcl-1 inhibitors in combination with this compound has been shown to overcome resistance.[14]
-
Inducing Pro-Apoptotic Proteins: Genotoxic agents can induce the expression of BH3-only proteins like Noxa and Puma, which can neutralize Mcl-1, thereby sensitizing cells to this compound.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor tumor response | 1. Suboptimal dosage. 2. Intrinsic or acquired resistance (e.g., high Mcl-1 expression). 3. Improper drug formulation or administration. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. 2. Analyze baseline tumor tissue for expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1). Consider combination therapy with an Mcl-1 inhibitor or a chemotherapeutic agent known to downregulate Mcl-1.[7][9] 3. Review the formulation protocol to ensure complete dissolution of this compound. Verify the accuracy of the i.p. injection technique. |
| Severe thrombocytopenia or other toxicities | 1. Dosage is too high. 2. Animal strain is particularly sensitive. | 1. Reduce the dosage of this compound. 2. Consider a different dosing schedule (e.g., intermittent dosing instead of daily). 3. Monitor platelet counts closely and establish a humane endpoint based on platelet levels. |
| Inconsistent results between experiments | 1. Variability in tumor size at the start of treatment. 2. Inconsistent drug preparation. 3. Differences in animal handling and health status. | 1. Start treatment when tumors reach a consistent, predefined size.[9] 2. Prepare fresh drug formulation for each experiment and ensure complete solubilization. 3. Standardize all animal procedures and ensure animals are healthy before starting the experiment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound as a Single Agent
| Tumor Model | Animal Model | Dosage and Administration | Outcome | Reference |
| Small Cell Lung Cancer (SCLC) Xenograft | C.B-17/SCID mice | 100 mg/kg/day, i.p., for 21 days | Decreased tumor growth rate, but no prolonged antitumor response. | [9] |
| Myc-driven Lymphoma | Transplanted mice | 75 mg/kg/day, i.p., for 14 days | Ineffective against myc lymphomas; significantly prolonged survival in myc/bcl-2 lymphomas. | [1][8] |
| Hepatoblastoma Xenograft | Nude mice | 100 mg/kg/day, i.p. | No significant inhibition of tumor growth. | [10] |
| Aggressive Leukemia | SCID mice | 30 mg/kg/day, i.p. | Suppressed leukemia burden by 53% and extended survival. | [15] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Tumor Model | Animal Model | Combination | Dosage and Administration | Outcome | Reference |
| Myc-driven Lymphoma | Transplanted mice | This compound + Cyclophosphamide | This compound: 75 mg/kg/day, i.p., for 14 days; Cyclophosphamide: 50 mg/kg, i.p., on days 5 and 9 | Sustained disease-free survival in a majority of animals with myc/bcl-2 lymphomas. | [1][7][8] |
| Hepatoblastoma Xenograft | Nude mice | This compound + Paclitaxel | This compound: 100 mg/kg/day, i.p.; Paclitaxel: 12 mg/kg/day, i.p. (days 1-4 and 15-18) | Significantly lower relative tumor volumes compared to control and single-agent groups. | [10] |
| SCLC Primary Xenograft | C.B-17/SCID mice | This compound + Etoposide | This compound: 100 mg/kg/day, i.p., for 21 days; Etoposide: 12 mg/kg/day, i.p., on days 1, 4, and 9 | Greater decrease in tumor growth compared to either single agent. | [9] |
| Basal-like Breast Cancer Xenograft | Mice | This compound + Docetaxel | This compound: 50 mg/kg/day, i.p.; Docetaxel: 10 mg/kg | Dramatically inhibited tumor growth and prolonged animal survival. | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Propylene glycol
-
Tween 80
-
5% Dextrose in water (D5W)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile tube, mix this compound with propylene glycol.[9]
-
Add Tween 80 to the mixture.[9]
-
Add D5W. Some protocols suggest acidifying the D5W to a pH of 1.0 with HCl to aid dissolution.[9][10]
-
Sonicate the mixture until the this compound is completely dissolved.[10]
-
If the pH was lowered, slowly adjust it to between 4 and 5 using NaOH.[9][10]
-
Visually inspect the solution to ensure there is no precipitate before injection.
-
Administer the prepared solution via intraperitoneal injection at the desired volume (e.g., 200 µL per mouse).[9]
-
Protocol 2: In Vivo Xenograft Study Workflow
-
Cell Culture and Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Once tumors reach a predetermined average size (e.g., ≥130 mm³), randomize mice into treatment groups.[9]
-
-
Drug Administration and Monitoring:
-
Prepare and administer this compound (and any combination agents) according to the established protocol and schedule.
-
Monitor animal weight and overall health daily.
-
Measure tumor volumes at regular intervals (e.g., every 3-5 days).[10]
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Troubleshooting workflow for poor tumor response to this compound.
Caption: General workflow for an in vivo xenograft study with this compound.
References
- 1. In vivo efficacy of the Bcl-2 antagonist this compound against aggressive Myc-driven lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor Effects of Curcumin and this compound in Combination Therapy for Glioblastoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. pnas.org [pnas.org]
- 8. In vivo efficacy of the Bcl-2 antagonist this compound against aggressive Myc-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BH3 mimetic this compound increases treatment efficiency of paclitaxel against hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCL-2 Inhibitor this compound Effectively Targets Leukemia-Initiating Cells with Differential Regulation of Relevant Genes Leading to Extended Survival in a NRAS/BCL-2 Mouse Model of High Risk-Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijmcmed.org [ijmcmed.org]
- 15. selleckchem.com [selleckchem.com]
- 16. pnas.org [pnas.org]
ABT-737 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcl-2 inhibitor, ABT-737, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a small molecule BH3 mimetic. It selectively binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4] By occupying the BH3-binding groove of these proteins, this compound displaces pro-apoptotic proteins like BIM, BAK, and BAX.[1][3][5] The released BAK and BAX can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[5][6][7]
Q2: My this compound is precipitating out of solution in my cell culture medium. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound.[8][9]
-
Proper Dissolution: Ensure your initial stock solution is fully dissolved. This compound is highly soluble in DMSO (e.g., >40 mg/mL).[8][9] You may need to gently warm the tube to 37°C or use an ultrasonic bath to ensure complete dissolution.[8]
-
Final DMSO Concentration: When diluting your DMSO stock into the cell culture medium, keep the final DMSO concentration low, typically at or below 0.1-0.5%, to prevent both cytotoxicity and precipitation.[10]
-
Dilution Method: Add the this compound stock solution to your pre-warmed culture medium dropwise while gently vortexing or mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[10]
-
Media Components: Be aware that components in serum-rich media can sometimes interact with compounds. While most standard media like RPMI-1640 and DMEM supplemented with 10% FBS are used, ensure there are no unusual additives in your specific medium.[11][12]
Q3: My cells are not undergoing apoptosis after treatment with this compound. What are the potential causes of this resistance?
A3: Resistance to this compound as a single agent is frequently observed in solid tumors and can be attributed to several factors.[11]
-
High Mcl-1 Expression: This is the most common mechanism of resistance. This compound does not bind to or inhibit Mcl-1 or Bfl-1/A1.[13][14][15] If Mcl-1 levels are high, it can sequester pro-apoptotic proteins released from Bcl-2/Bcl-xL, thereby preventing apoptosis.[14][15] Cells can also acquire resistance by up-regulating Mcl-1 expression upon treatment.[14]
-
Low Expression of Target Receptors: In some contexts, the expression level of TRAIL receptors can influence sensitivity, as this compound can up-regulate DR5 to synergize with TRAIL.[11]
-
Loss of Pro-Apoptotic Effectors: The activity of this compound is dependent on the presence of BAX and BAK.[15] Cell lines deficient in these proteins will be resistant to this compound-induced apoptosis.[11]
-
Drug Efflux: While less commonly cited for this compound, overexpression of drug efflux pumps can be a general mechanism of resistance. Some studies culture cells with verapamil, an efflux pump inhibitor, to counteract this possibility.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation | Poor solubility in aqueous media. Final DMSO concentration is too high. | Prepare a high-concentration stock in 100% DMSO. Dilute into pre-warmed media with vigorous mixing, ensuring the final DMSO concentration is ≤0.5%.[10] Perform a visual check for precipitation before adding to cells. |
| Inconsistent Results | Degradation of this compound in stock solution. | Aliquot DMSO stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months or -80°C for up to a year.[16] |
| No Apoptotic Response | High expression of Mcl-1 or Bfl-1. | Measure baseline Mcl-1 levels in your cells via Western blot. Consider combining this compound with an agent that downregulates or inhibits Mcl-1 (e.g., CDK inhibitors, MEK inhibitors, or proteasome inhibitors).[12][15][17] |
| Loss of BAX/BAK function. | Confirm BAX and BAK expression in your cell line. Use a positive control cell line known to be sensitive to this compound (e.g., some SCLC or leukemia cell lines).[3][13] | |
| Low-Level, Non-Apoptotic Effect | Insufficient caspase activation. | In some apoptosis-resistant cells, this compound can induce cellular senescence instead of apoptosis.[18] This involves low-level caspase activation. Check for markers of senescence like β-galactosidase activity. |
Quantitative Data: Solubility and Potency
| Parameter | Value | Notes |
| Solubility in DMSO | >40.67 mg/mL[9] (~50 mM) | Can be prepared as a high-concentration stock.[3][8] |
| Solubility in Water | Insoluble[8] | Requires an organic solvent like DMSO for initial dissolution. |
| Solubility in Ethanol | Insoluble[8] | Not a recommended solvent. |
| EC₅₀ (Bcl-2) | 30.3 nM | Cell-free enzymatic assays.[3][4][13] |
| EC₅₀ (Bcl-xL) | 78.7 nM | Cell-free enzymatic assays.[3][4][13] |
| EC₅₀ (Bcl-w) | 197.8 nM | Cell-free enzymatic assays.[3][4][13] |
| Binding Affinity (Ki) | ≤ 1 nM | For Bcl-2, Bcl-xL, and Bcl-w.[16] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Apoptosis Induction Assay
This protocol outlines a general procedure for treating cultured cancer cells with this compound and assessing apoptosis.
1. Preparation of this compound Stock Solution: a. Dissolve lyophilized this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution. b. To aid dissolution, you may vortex gently and warm the vial to 37°C for 10 minutes.[8] c. Aliquot the stock solution into single-use polypropylene tubes and store at -20°C or -80°C.[16]
2. Cell Seeding: a. Culture cells (e.g., RPMI-1640 or DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).[12] b. Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
3. Cell Treatment: a. On the day of treatment, thaw an aliquot of the this compound stock solution. b. Prepare serial dilutions of this compound in pre-warmed, fresh cell culture medium. Ensure the final DMSO concentration remains constant across all treatments (including the vehicle control) and is non-toxic (≤0.5%). c. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO). d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[11][13]
4. Apoptosis Analysis: a. Cell Viability (MTS/MTT Assay): Add the viability reagent to each well according to the manufacturer's instructions and measure absorbance to determine the percentage of viable cells relative to the vehicle control. b. Flow Cytometry (Annexin V/PI Staining): Harvest cells (including any floating cells in the supernatant). Wash with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. c. Western Blot: Lyse cells and collect protein. Perform SDS-PAGE and transfer to a membrane. Probe with antibodies against key apoptotic markers, such as cleaved Caspase-3 and cleaved PARP, to confirm the activation of the apoptotic pathway.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced apoptosis and Mcl-1 mediated resistance.
Experimental Workflow for Assessing this compound Efficacy
Caption: Standard workflow for evaluating the apoptotic effects of this compound in vitro.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. This compound, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Triggers Caspase-Dependent Inhibition of Platelet Procoagulant Extracellular Vesicle Release during Apoptosis and Secondary Necrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. biotin.mobi [biotin.mobi]
- 10. This compound.com [this compound.com]
- 11. This compound Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BH3 mimetic this compound sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Bcl-2 inhibitor | Bcl-xL inhibitor | Bcl-w inhibitor | CAS 852808-04-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 14. Acquired resistance to this compound in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Cell Signaling Technology [cellsignal.com]
- 17. Understanding sensitivity to BH3 mimetics: this compound as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The BH3 mimetic this compound induces cancer cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ABT-737 Apoptosis Induction
Welcome to the technical support center for ABT-737. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during experiments, particularly the lack of expected apoptotic response.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may face when using this compound.
Q1: My cells are not undergoing apoptosis after this compound treatment. What are the primary reasons for this?
A1: Lack of apoptosis following this compound treatment is most commonly due to resistance, which can be either intrinsic (pre-existing) or acquired. The primary mechanism involves the expression of anti-apoptotic proteins that are not effectively targeted by this compound.
-
High Mcl-1 Expression: this compound is a BH3 mimetic that potently inhibits Bcl-2, Bcl-xL, and Bcl-w, but it does not bind to or inhibit Myeloid Cell Leukemia 1 (Mcl-1) or Bfl-1/A1.[1][2] If your cells express high levels of Mcl-1, it can sequester pro-apoptotic proteins (like Bim) that are released from Bcl-2/Bcl-xL by this compound, thereby neutralizing the pro-apoptotic signal.[3][4] Resistance to this compound in many cancer cell lines, including small-cell lung cancer and acute myeloid leukemia (AML), often correlates with high Mcl-1 levels.[5][6]
-
High Bfl-1/A1 Expression: Similar to Mcl-1, the anti-apoptotic protein Bfl-1 (also known as A1) is not targeted by this compound and can confer resistance.[1][3]
-
Low Expression of Pro-Apoptotic Proteins: For apoptosis to occur, the pro-apoptotic effector proteins Bax and Bak are essential. Cells lacking sufficient levels of Bax or Bak will be resistant to this compound-induced apoptosis.[4][7]
-
Altered Bcl-2 Family Protein Interactions: In some cases of acquired resistance, cells may downregulate the primary target, Bcl-2, or the pro-apoptotic proteins Bax and Bim.[8]
Q2: How can I determine if my cell line is likely to be sensitive or resistant to this compound?
A2: The sensitivity of a cell line to this compound is largely dictated by the balance of Bcl-2 family proteins.
-
Assess Protein Expression: Perform a baseline Western blot analysis to determine the expression levels of key anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak, Bim). High Mcl-1 relative to Bcl-2/Bcl-xL is a strong indicator of potential resistance.[6][9]
-
Review Literature: Many studies have characterized the sensitivity of various cell lines to this compound. A literature search for your specific cell line can provide expected EC50 values.
Table 1: this compound Sensitivity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity | Typical EC50 / IC50 | Key Factor(s) for Resistance | Reference(s) |
| HL-60 | Acute Myeloid Leukemia | Sensitive | ~50-80 nM | Low Mcl-1 | [2][10] |
| H146 | Small Cell Lung Cancer | Sensitive | ~35 nM | Low Mcl-1 | [6] |
| OCI-Ly1 | Lymphoma | Sensitive (Parental) | Not specified | - | [3][4] |
| OCI-Ly1 R10 | Lymphoma | Resistant (Acquired) | >1 µM | Upregulation of Mcl-1 | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | Insensitive | >10 µM | High Mcl-1 | [10] |
| DMS114 | Small Cell Lung Cancer | Resistant | >100 µM | High Mcl-1 | [6] |
| IGROV-1 | Ovarian Cancer | Moderately Sensitive | ~14 µM | - | [11] |
Q3: My previously sensitive cell line has developed resistance to this compound. What is the likely mechanism?
A3: Acquired resistance to this compound frequently occurs through the upregulation of anti-apoptotic proteins not targeted by the drug. Long-term exposure to this compound can select for cell populations that have increased transcript and protein levels of Mcl-1 and/or Bfl-1.[3][4] In these resistant cells, this compound still displaces the pro-apoptotic protein Bim from Bcl-2, but the newly freed Bim is immediately sequestered by the elevated Mcl-1 or Bfl-1, preventing the activation of Bax/Bak and subsequent apoptosis.[3][4]
Caption: Mechanism of acquired resistance to this compound.
Q4: How can I overcome Mcl-1-mediated resistance to this compound?
A4: Since high Mcl-1 is a common escape mechanism, a combination therapy approach is often effective. The goal is to reduce Mcl-1 levels or activity, thereby re-sensitizing the cells to this compound.
-
Direct Mcl-1 Inhibition: Combine this compound with a direct and selective Mcl-1 inhibitor (e.g., S63845, A-1210477). This dual targeting of anti-apoptotic proteins has shown synergistic effects in AML and other cancers.[10][12]
-
Transcriptional Inhibition: Use agents that decrease Mcl-1 transcription. Sorafenib and flavopiridol have been shown to downregulate Mcl-1 transcript levels.[3][13]
-
Promoting Mcl-1 Degradation: Some compounds, like the Aurora kinase inhibitor VX-680, can lead to post-transcriptional downregulation of Mcl-1.[14]
-
Genetic Knockdown: Use shRNA or siRNA to specifically reduce Mcl-1 expression. This is a powerful experimental tool to confirm that Mcl-1 is the primary cause of resistance.[3][6]
Table 2: Combination Strategies to Overcome this compound Resistance
| Combination Agent | Agent Class | Mechanism of Synergy | Target Cancer Type(s) | Reference(s) |
| A-1210477 / S63845 | Mcl-1 Inhibitor | Direct inhibition of Mcl-1 | Acute Myeloid Leukemia | [10][12] |
| Sorafenib | Kinase Inhibitor | Transcriptional downregulation of Mcl-1 | Hepatoma | [13] |
| Flavopiridol | CDK Inhibitor | Decreases Mcl-1 transcript levels | Lymphoma | [3] |
| VX-680 | Aurora Kinase Inhibitor | Post-transcriptional downregulation of Mcl-1 | Breast Cancer | [14] |
| TRAIL | Apoptosis Ligand | Enhances extrinsic apoptosis pathway; knockdown of Mcl-1 sensitizes cells | Various Cancers | [7] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the assessment of baseline protein expression to predict sensitivity or confirm changes in expression after developing resistance.
-
Cell Lysis:
-
Harvest 1-2 x 10^6 cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per well onto a 12% or 4-15% gradient SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and Bim overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH).
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
Caption: Experimental workflow for Western blotting.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay confirms if the apoptotic cascade has been initiated by measuring the activity of effector caspases 3 and 7.
-
Cell Plating and Treatment:
-
Plate cells in a 96-well white-walled plate suitable for luminescence.
-
Treat cells with this compound at the desired concentrations and for the desired time. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.
-
-
Reagent Preparation:
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Signaling Pathway Overview
The intrinsic (mitochondrial) apoptosis pathway is regulated by the Bcl-2 family of proteins. This compound acts by mimicking the action of BH3-only proteins to inhibit anti-apoptotic members, thereby triggering cell death.
Caption: The intrinsic apoptosis pathway and the action of this compound.
References
- 1. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Acquired resistance to this compound in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of apoptosis sensitivity and resistance to the BH3 mimetic this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. A-1210477, a selective MCL-1 inhibitor, overcomes this compound resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bcl-xL inhibitor, this compound, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined treatment with this compound and VX-680 induces apoptosis in Bcl-2- and c-FLIP-overexpressing breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Technical Support Center: Enhancing ABT-737 Efficacy in Solid Tumors
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments aimed at enhancing the efficacy of the BH3 mimetic, ABT-737, in solid tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that acts as a BH3 mimetic. It selectively binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w with high affinity.[1] This binding action prevents these proteins from sequestering pro-apoptotic "effector" proteins like BAX and BAK.[2] Once liberated, BAX and BAK can oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis (programmed cell death).[2][3]
Q2: Why is this compound often ineffective as a single agent in solid tumors?
Many solid tumors exhibit resistance to this compound monotherapy primarily due to the expression of other anti-apoptotic Bcl-2 family proteins that are not targeted by the drug.[4] The most critical of these is Myeloid Cell Leukemia 1 (Mcl-1), which this compound binds to with very low affinity.[5][6] Mcl-1 can take over the role of Bcl-2 and Bcl-xL, sequestering pro-apoptotic proteins and preventing apoptosis, thereby rendering the cells resistant to this compound.[7] Acquired resistance to this compound has also been associated with the upregulation of Mcl-1 and/or Bfl-1.[7][8][9]
Q3: What are the most promising strategies to enhance this compound efficacy?
The most effective strategy is to combine this compound with agents that inhibit or downregulate Mcl-1. This dual approach simultaneously neutralizes Bcl-2/Bcl-xL with this compound and removes the Mcl-1-based resistance mechanism. Promising combination agents include:
-
Kinase Inhibitors: Sorafenib has been shown to transcriptionally down-regulate Mcl-1, leading to synergistic apoptosis with this compound in hepatocellular carcinoma (HCC).[10][11]
-
Proteasome Inhibitors: Bortezomib can increase the expression of Noxa, a pro-apoptotic protein that antagonizes Mcl-1, leading to synergistic killing of melanoma cells when combined with this compound.[12][13]
-
MEK Inhibitors: Agents like CI-1040 can prevent the ERK-pathway-mediated induction of Mcl-1, showing significant anti-leukemia activity in combination with this compound.[13][14]
-
Conventional Chemotherapies: Drugs such as gemcitabine, cisplatin, and etoposide can down-regulate Mcl-1, sensitizing cancer cells to this compound.[4][5][6]
Troubleshooting Guide
Problem: My solid tumor cell line is resistant to this compound in an in vitro cell viability assay.
-
Possible Cause 1: High Mcl-1 Expression. This is the most common mechanism of intrinsic and acquired resistance.[7]
-
Troubleshooting Step: Perform a baseline Western blot to assess the protein levels of Bcl-2 family members, specifically Bcl-2, Bcl-xL, and Mcl-1. High Mcl-1 relative to Bcl-2/Bcl-xL is a strong indicator of resistance.
-
Solution: Combine this compound with an Mcl-1 inhibitor or an agent known to downregulate Mcl-1 (e.g., sorafenib, bortezomib, MEK inhibitors).[10][12][13] Alternatively, use siRNA to specifically knock down Mcl-1 to confirm its role in resistance.[12]
-
-
Possible Cause 2: Upregulation of Mcl-1 upon treatment. Some cell lines respond to this compound treatment by dynamically increasing Mcl-1 transcript and protein levels as a compensatory survival mechanism.[8][9][15]
-
Troubleshooting Step: Conduct a time-course experiment. Treat cells with this compound and harvest lysates at various time points (e.g., 4, 8, 12, 24 hours) to check for changes in Mcl-1 protein levels via Western blot.
-
Solution: Co-treatment with an agent that blocks this upregulation, such as a MEK inhibitor that can suppress ERK-mediated Mcl-1 induction, is a rational strategy.[13][14]
-
Problem: My combination therapy with this compound is not showing the expected synergistic effect.
-
Possible Cause 1: Suboptimal Dosing or Scheduling. The synergistic effect of drug combinations is often dependent on the concentration and the timing of administration.
-
Troubleshooting Step: Perform a dose-matrix experiment with varying concentrations of both this compound and the combination agent. Analyze the results using software like CalcuSyn to calculate a Combination Index (CI), where a value < 0.9 indicates synergy.[16]
-
Solution: Adjust concentrations to fall within the synergistic range identified. Consider sequential dosing schedules; for example, pre-treating with an agent that downregulates Mcl-1 before adding this compound may be more effective.
-
-
Possible Cause 2: The combination agent does not effectively downregulate Mcl-1 in your specific cell line.
-
Troubleshooting Step: Verify the mechanism of your combination agent. Treat the cells with the second agent alone and measure Mcl-1 protein levels by Western blot after 24-48 hours to confirm downregulation.
-
Solution: If Mcl-1 is not downregulated, the chosen agent may not be suitable for your model. Screen other compounds from different drug classes known to impact Mcl-1 levels (e.g., proteasome inhibitors, kinase inhibitors).
-
Data Presentation: Efficacy of this compound Combination Therapies
The following tables summarize quantitative data from preclinical studies, demonstrating the enhanced efficacy of this compound when used in combination with other anti-cancer agents.
Table 1: Synergistic Cytotoxicity of this compound and Sorafenib in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment Condition | Cell Viability (% of Control) | Caspase 3/7 Activity (RLU x 1000) |
| Hep3B | Control | 100% | 11.4 ± 2.4 |
| Sorafenib | ~100% | 13.9 ± 4.7 | |
| This compound | ~100% | 273.6 ± 126.1 | |
| Sorafenib + this compound | ~50% | 812.0 ± 95.4 | |
| Huh7 | Control | 100% | 1.7 ± 0.7 |
| Sorafenib | ~60% | 2.6 ± 0.8 | |
| This compound | ~90% | 32.9 ± 8.2 | |
| Sorafenib + this compound | ~30% | 616.0 ± 87.6 | |
| Data adapted from studies on HCC cell lines treated for 8 hours. A significant increase in cell death and caspase activation was observed with the combination treatment.[17] |
Table 2: In Vivo Tumor Growth Inhibition with this compound and Combination Agents
| Cancer Model | Treatment Group | Outcome Metric | Result |
| Melanoma Xenograft | Vehicle (Control) | Tumor Doubling Time | Baseline |
| (1205Lu cells) | This compound | Tumor Doubling Time | Significantly increased vs. Control (p=0.005) |
| Bortezomib | Tumor Doubling Time | Significantly increased vs. Control (p=0.011) | |
| This compound + Bortezomib | Tumor Doubling Time | Significantly increased vs. single agents (p<0.0173) | |
| AML Xenograft | Control | Leukemia Growth | Progressive |
| (MOLM-13 cells) | CI-1040 (MEK Inhibitor) | Leukemia Growth | Progressive |
| This compound | Leukemia Growth | Major anti-leukemia activity | |
| This compound + CI-1040 | Leukemia Growth | Significantly greater anti-leukemia activity | |
| Data adapted from in vivo studies demonstrating that combination therapy leads to significantly improved tumor growth suppression compared to single-agent treatments.[12][13] |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).
-
96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of this compound, the combination agent, or both to the appropriate wells. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals.[15] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Western Blot for Bcl-2 Family Proteins
This protocol allows for the detection and semi-quantification of specific proteins like Bcl-2, Bcl-xL, and Mcl-1 to assess the molecular basis of this compound resistance.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Treat cells as required, then wash with cold PBS. Lyse the cells on ice using RIPA buffer.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like Actin or GAPDH to ensure equal protein loading.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorochrome-conjugated Annexin V.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Propidium Iodide (PI) or 7-AAD solution.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Induce apoptosis in your cell culture using the desired treatment conditions. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[8]
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[8]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[8][19]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
PI Staining: Add 400 µL of 1X Binding Buffer. Add PI or 7-AAD to the tube immediately before analysis to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[19]
Visualizations: Pathways and Workflows
Caption: Intrinsic apoptosis pathway and the action of this compound.
Caption: Mcl-1 expression confers resistance to this compound.
Caption: Workflow for screening this compound combination therapies.
Caption: Logic of combining this compound with an Mcl-1 targeting agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic antitumor activity of gemcitabine and this compound in vitro and in vivo through disrupting the interaction of USP9X and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synergizes with Bortezomib to kill melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity, drug combinability, and biological correlates of this compound against acute lymphoblastic leukemia cells with MLL rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The Bcl-xL inhibitor, this compound, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound synergizes with Bortezomib to kill melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The novel Bcl-2 inhibitor this compound is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BH3-only protein expression determines hepatocellular carcinoma response to sorafenib-based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Technical Support Center: ABT-737 and Thrombocytopenia in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating ABT-737 and its associated thrombocytopenia in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause thrombocytopenia?
A1: this compound is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] It functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins to induce apoptosis.[2][3] Platelets have a short lifespan and their survival is highly dependent on the anti-apoptotic protein Bcl-xL.[1][2] By inhibiting Bcl-xL, this compound triggers the intrinsic pathway of apoptosis in platelets, leading to their premature destruction and removal from circulation, resulting in thrombocytopenia.[2][4][5] This is considered an on-target effect of the drug.
Q2: What is the mechanism of this compound-induced platelet apoptosis?
A2: this compound-induced platelet apoptosis is a caspase-dependent process.[6] Inhibition of Bcl-xL by this compound leads to the activation of pro-apoptotic proteins Bak and Bax, which results in mitochondrial outer membrane permeabilization (MOMP).[4] This triggers the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then activates caspase-9, which in turn activates effector caspases like caspase-3.[4] Activated caspase-3 is responsible for the key events of apoptosis, including the externalization of phosphatidylserine (PS) on the platelet surface, which signals for their clearance by phagocytes.[6]
Q3: Is the thrombocytopenia induced by this compound reversible?
A3: Yes, preclinical and clinical data for the orally available analog of this compound, navitoclax (ABT-263), have shown that the induced thrombocytopenia is dose-dependent and reversible upon cessation of the drug.[6]
Q4: Are there any analogs of this compound that do not cause thrombocytopenia?
A4: Yes, ABT-199 (venetoclax) is a Bcl-2 selective inhibitor that was developed to spare platelets.[5] Because it does not significantly inhibit Bcl-xL, it does not induce the same level of thrombocytopenia and is approved for clinical use.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in in vitro platelet apoptosis assays. | Platelet isolation and handling can activate platelets, leading to inconsistent results. | Ensure gentle handling of blood samples and platelets throughout the isolation process. Use wide-bore tips for pipetting and avoid vigorous vortexing. Allow platelets to rest in appropriate buffer before starting the experiment. |
| No significant platelet apoptosis observed after this compound treatment. | Incorrect drug concentration or incubation time. Inactive compound. | Confirm the concentration and activity of your this compound stock. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific platelet source (e.g., human, mouse). A common starting point is 1-10 µM for 1-4 hours.[1] |
| Unexpected platelet activation in control samples. | Contamination of reagents with endotoxin or other platelet agonists. Mechanical stress during sample preparation. | Use endotoxin-free reagents and sterile techniques. Minimize centrifugation steps and resuspend platelet pellets gently. |
| Difficulty in detecting caspase activation. | Timing of measurement is critical. Insufficient protein concentration for Western blotting. | For caspase-3 activation, earlier time points (e.g., 30-120 minutes) may be optimal.[7] Ensure you have a sufficient number of platelets for lysate preparation to detect the cleaved caspase-3 by Western blot. |
| Inconsistent platelet counts in in vivo studies. | Variability in blood sampling technique. Natural fluctuation in platelet counts. | Standardize the blood collection method (e.g., site of collection, anticoagulant used). Include a baseline platelet count for each animal before treatment initiation to account for individual variations. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: In Vitro Activity of this compound and Analogs on Platelets
| Compound | Target(s) | Effect on Platelets | Concentration Range for Apoptosis Induction | Reference |
| This compound | Bcl-2, Bcl-xL | Induces apoptosis | 0.1 - 10 µM | [1][8] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL | Induces apoptosis | Micromolar concentrations in whole blood | [1] |
| ABT-199 (Venetoclax) | Bcl-2 | Spares platelets at clinically relevant concentrations | > 10 µM | [5] |
Table 2: In Vivo Thrombocytopenia Data for this compound and Navitoclax
| Compound | Animal Model/Species | Dose | Effect on Platelet Count | Reference |
| This compound | Mouse | 75 mg/kg (3 times/week) | Persistent thrombocytopenia | [3] |
| Navitoclax (ABT-263) | Human (Phase I) | 10 mg/day | Nadir: 111 ± 12 x 10⁹/L | [2] |
| Navitoclax (ABT-263) | Human (Phase I) | 110 mg/day | Nadir: 67 ± 51 x 10⁹/L | [2] |
| Navitoclax (ABT-263) | Human (Phase I) | 200 mg/day | Nadir: 46 ± 9 x 10⁹/L | [2] |
| Navitoclax (ABT-263) | Human (Phase I) | 250 mg/day | Nadir: 26 ± 5 x 10⁹/L | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Platelet Apoptosis Assay using Flow Cytometry
This protocol describes the measurement of phosphatidylserine (PS) externalization, a key marker of apoptosis, on the platelet surface using Annexin V staining.
Materials:
-
This compound
-
Washed human or mouse platelets
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Annexin V Binding Buffer (containing calcium)
-
CD41 antibody (platelet-specific marker) conjugated to a fluorochrome different from Annexin V
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Platelet Preparation: Isolate platelets from whole blood using standard laboratory procedures. Resuspend washed platelets in a suitable buffer (e.g., Tyrode's buffer) at a concentration of 1-3 x 10⁸ platelets/mL.
-
Incubation with this compound: Add this compound to the platelet suspension at the desired final concentration (e.g., 10 µM).[9] Incubate for the desired time period (e.g., 1-4 hours) at 37°C. Include a vehicle control (e.g., DMSO).
-
Staining:
-
Take an aliquot of the platelet suspension (e.g., 5 µL).
-
Add Annexin V Binding Buffer (e.g., 50 µL).
-
Add Annexin V-FITC (e.g., 1 µL) and the CD41 antibody (e.g., 1 µL).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add an additional volume of Annexin V Binding Buffer (e.g., 400 µL) to each sample.
-
Acquire events on a flow cytometer.
-
Gate on the CD41-positive population to specifically analyze platelets.
-
Quantify the percentage of Annexin V-positive platelets, which represents the apoptotic population.
-
Protocol 2: In Vivo Thrombocytopenia Assessment in a Mouse Model
This protocol outlines the procedure for evaluating the effect of this compound on platelet counts in mice.
Materials:
-
This compound formulated for in vivo administration
-
Mice (e.g., C57BL/6)
-
Anticoagulant (e.g., EDTA)
-
Automated hematology analyzer or hemocytometer
Procedure:
-
Baseline Blood Collection: Prior to treatment, collect a small volume of blood (e.g., 20-50 µL) from each mouse via a suitable method (e.g., tail vein, saphenous vein) into a tube containing an anticoagulant.
-
Platelet Count Measurement: Determine the baseline platelet count for each mouse using an automated hematology analyzer or a hemocytometer.
-
This compound Administration: Administer this compound to the mice at the desired dose and route (e.g., intraperitoneal, oral gavage). A previously reported dose is 75 mg/kg administered three times a week.[3]
-
Post-Treatment Blood Collection and Analysis: At specified time points after this compound administration (e.g., 24, 48, 72 hours, and then weekly), collect blood samples and measure the platelet counts as described in step 2.
-
Data Analysis: Compare the post-treatment platelet counts to the baseline values for each mouse to determine the extent of thrombocytopenia.
Visualizations
Caption: Signaling pathway of this compound-induced thrombocytopenia.
Caption: Experimental workflow for in vitro platelet apoptosis assay.
Caption: Troubleshooting logic for unexpected in vitro results.
References
- 1. researchgate.net [researchgate.net]
- 2. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL-2 Inhibitor this compound Effectively Targets Leukemia-Initiating Cells with Differential Regulation of Relevant Genes Leading to Extended Survival in a NRAS/BCL-2 Mouse Model of High Risk-Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Protein kinase A activation by the anti-cancer drugs this compound and thymoquinone is caspase-3-dependent and correlates with platelet inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Triggers Caspase-Dependent Inhibition of Platelet Procoagulant Extracellular Vesicle Release during Apoptosis and Secondary Necrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate ABT-737-induced toxicity
Welcome to the technical support center for ABT-737. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating this compound-induced toxicities and optimizing its use in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule BH3 mimetic. It selectively binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This inhibition releases pro-apoptotic proteins, such as BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, caspase-dependent apoptosis.[1][2][3]
Q2: What is the most common dose-limiting toxicity associated with this compound and why does it occur?
A2: The most significant dose-limiting toxicity of this compound is thrombocytopenia, a condition characterized by a low platelet count.[4] This occurs because platelets, which have a short lifespan, are highly dependent on the anti-apoptotic protein Bcl-xL for their survival. By inhibiting Bcl-xL, this compound induces apoptosis in platelets, leading to their clearance from circulation.[5]
Q3: My cancer cells are resistant to this compound treatment. What is a common mechanism of resistance?
A3: A primary mechanism of resistance to this compound is the overexpression of the anti-apoptotic protein Mcl-1.[6][7][8] this compound does not inhibit Mcl-1, so cells with high levels of this protein can still effectively sequester pro-apoptotic proteins and evade apoptosis.[1] Resistance can also be associated with decreased expression of Bcl-2 or the pro-apoptotic proteins Bax and Bim.[9]
Q4: How can I overcome Mcl-1-mediated resistance to this compound?
A4: Mcl-1-mediated resistance can be overcome by co-administering this compound with agents that downregulate or inhibit Mcl-1. This can include:
-
Chemotherapeutic agents: Drugs like cisplatin and etoposide can downregulate Mcl-1 and upregulate the pro-apoptotic protein Noxa, which neutralizes Mcl-1.[10][11]
-
Targeted inhibitors: Inhibitors of signaling pathways that regulate Mcl-1 expression, such as PI3K/mTOR inhibitors (e.g., rapamycin), can be effective.[12][13]
-
Direct Mcl-1 inhibitors: The use of specific Mcl-1 inhibitors, such as S63845, in combination with this compound has shown synergistic effects in various cancer models.[14][15]
Q5: Are there formulation strategies to reduce the systemic toxicity of this compound?
A5: Yes, nanoencapsulation of this compound has been shown to be an effective strategy. Encapsulating this compound in nanoparticles, such as PEGylated polylactic-co-glycolic acid (PLGA) nanoparticles, can reduce its systemic toxicity, including thrombocytopenia, while maintaining or even enhancing its anti-tumor efficacy.[4][5][16] This is achieved by altering the drug's pharmacokinetic profile and potentially reducing its direct exposure to platelets.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High level of this compound-induced thrombocytopenia in animal models. | On-target toxicity due to Bcl-xL inhibition in platelets. | 1. Reduce the dose of this compound and combine it with a synergistic agent (e.g., cisplatin, etoposide, Mcl-1 inhibitor) to maintain anti-cancer efficacy. 2. Consider a nanoformulation of this compound to reduce systemic exposure and mitigate platelet toxicity.[5][16] 3. If applicable to your research goals, consider using a more Bcl-2 selective inhibitor like ABT-199 (Venetoclax) which has a lower affinity for Bcl-xL. |
| Cancer cell line shows minimal response to this compound as a single agent. | High expression of Mcl-1, low expression of Bcl-2, or mutations in the apoptotic pathway (e.g., Bax/Bak deficiency). | 1. Assess Mcl-1 and Bcl-2 protein levels in your cell line via Western blot. 2. If Mcl-1 is high, combine this compound with an Mcl-1 inhibitor (e.g., S63845) or a drug known to downregulate Mcl-1 (e.g., cisplatin, rapamycin).[10][12][14] 3. Verify the expression of key pro-apoptotic proteins like Bax and Bak. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | Suboptimal drug concentration, incubation time, or cell health. | 1. Perform a dose-response curve to determine the optimal EC50 for your specific cell line. 2. Optimize the incubation time. Apoptosis is a dynamic process, and the peak may vary between cell lines. 3. Ensure cells are healthy and not overly confluent before starting the experiment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | EC50 (µM) after 48h |
| NCI-H889 | 0.02 |
| H146 | 0.06 - 0.5 |
| H187 | 0.06 - 0.5 |
| H209 | 0.06 - 0.5 |
| H345 | 0.06 - 0.5 |
| DMS114 | >100 |
| NCI-H82 | 17.5 |
Data compiled from multiple studies.[9][17]
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination | Cancer Type | Key Finding | Reference |
| This compound + Cisplatin | Head and Neck Squamous Cell Carcinoma | Strong synergistic induction of apoptosis. | [10] |
| This compound + Etoposide | Small Cell Lung Cancer | Significant decrease in tumor growth in xenograft models compared to single agents. | [9] |
| This compound + Rapamycin | Small Cell Lung Cancer | Durable tumor regression in vivo without significant hematologic suppression. | [12][13] |
| This compound + S63845 (Mcl-1 inhibitor) | Acute Myeloid Leukemia | Enhanced apoptosis in AML cell lines. | [14] |
Table 3: Effect of Nanoencapsulation on this compound-Induced Thrombocytopenia In Vivo
| Treatment (50 mg/kg) | Platelet Count Reduction | Key Observation | Reference |
| Free this compound | Rapid and significant drop | Onset of thrombocytopenia is acute. | [5][16] |
| Nanoencapsulated this compound | Significantly attenuated reduction | The rate of platelet reduction was decreased by approximately 177-fold.[5] | [5][16] |
Experimental Protocols
1. In Vitro Assessment of Synergy between this compound and Cisplatin
-
Cell Lines: Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (e.g., UM-22A, UM-22B) or other relevant cancer cell lines.
-
Reagents: this compound (dissolved in DMSO), Cisplatin (dissolved in saline or appropriate solvent), cell culture medium (e.g., DMEM with 10% FBS), Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, Trypan Blue.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, cisplatin alone, or the combination of both. A fixed ratio of the two drugs can be used to assess synergy.
-
Incubate for 24-48 hours.
-
For cell viability, harvest cells, stain with Trypan Blue, and count viable cells using a hemocytometer.
-
For apoptosis analysis, harvest cells, wash with PBS, and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze by flow cytometry.
-
Calculate the Combination Index (CI) using software like CalcuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
2. Overcoming Mcl-1 Resistance with an Mcl-1 Inhibitor
-
Cell Lines: this compound-resistant cancer cell lines with high Mcl-1 expression (e.g., certain AML or SCLC lines).
-
Reagents: this compound, Mcl-1 inhibitor (e.g., S63845), cell culture medium, apoptosis detection kit.
-
Procedure:
-
Culture cells to logarithmic growth phase.
-
Treat cells with this compound alone, S63845 alone, or the combination for 24-48 hours.
-
Assess cell viability and apoptosis as described in the protocol above.
-
To confirm the mechanism, perform Western blotting on cell lysates to analyze the levels of Mcl-1, Bcl-2, and cleaved caspases.
-
3. In Vitro Assessment of this compound-Induced Thrombocytopenia
-
Materials: Freshly isolated human platelets, this compound, appropriate buffers, Annexin V-FITC, flow cytometer.
-
Procedure:
-
Isolate human platelets from whole blood by centrifugation.
-
Resuspend platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Incubate platelets with varying concentrations of this compound or vehicle control (DMSO) at 37°C.
-
At different time points (e.g., 1, 2, 4 hours), take aliquots of the platelet suspension.
-
Stain with Annexin V-FITC to detect phosphatidylserine exposure, an early marker of apoptosis.
-
Analyze the percentage of Annexin V-positive platelets by flow cytometry.
-
Visualizations
Caption: Mechanism of action of this compound, a BH3 mimetic.
Caption: Overcoming Mcl-1 mediated resistance to this compound.
Caption: Workflow for assessing synergistic effects.
References
- 1. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. This compound, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoencapsulation of this compound and camptothecin enhances their clinical potential through synergistic antitumor effects and reduction of systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 Phosphorylation defines this compound resistance that can be overcome by increased NOXA expression in leukemic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mcl-1 phosphorylation defines this compound resistance that can be overcome by increased NOXA expression in leukemic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ratio of Mcl-1 and Noxa determines ABT737 resistance in squamous cell carcinoma of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Synergizes with Chemotherapy to Kill Head and Neck Squamous Cell Carcinoma Cells via a Noxa-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synergizes with chemotherapy to kill head and neck squamous cell carcinoma cells via a Noxa-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin Rescues this compound Efficacy in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin rescues this compound efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of elevated anti-apoptotic MCL-1 and BCL-2 on the development and treatment of MLL-AF9 AML in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. genscript.com [genscript.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of two pivotal BH3 mimetic compounds, ABT-737 and its orally bioavailable successor, navitoclax (ABT-263). Both compounds have been instrumental in validating the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins as viable therapeutic targets in oncology. Here, we delve into their mechanism of action, comparative efficacy based on experimental data, and the detailed protocols utilized in their evaluation.
Introduction to this compound and Navitoclax
This compound was a groundbreaking small molecule inhibitor designed to mimic the BH3 domain of pro-apoptotic proteins.[1] This allows it to bind with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby reactivating the intrinsic apoptotic pathway in cancer cells.[2][3] While highly potent, this compound's poor physicochemical properties and lack of oral bioavailability limited its clinical development.[4][5]
To overcome these limitations, navitoclax (ABT-263) was developed as an orally bioavailable analog of this compound, possessing a similar target-binding profile.[5][6] This advancement allowed for extensive preclinical in vivo testing and progression into clinical trials, providing crucial insights into the therapeutic potential and challenges of targeting the Bcl-2 family.[6][7]
Mechanism of Action: Reawakening Apoptosis
Both this compound and navitoclax function by competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. In many cancer cells, these proteins are overexpressed and sequester pro-apoptotic "enabler" proteins like Bim or "activator" proteins like Bax and Bak. By displacing these pro-apoptotic partners, this compound and navitoclax free them to initiate mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[2][8]
A significant factor in the sensitivity to these drugs is the expression of Mcl-1, another anti-apoptotic Bcl-2 family member. Neither this compound nor navitoclax potently inhibits Mcl-1, and its overexpression is a primary mechanism of both intrinsic and acquired resistance.[9][10][11]
Quantitative Data Comparison
The primary distinction between this compound and navitoclax lies in their pharmacokinetic properties rather than their target affinities, which are largely similar.
Table 1: Binding Affinity of this compound and Navitoclax to Bcl-2 Family Proteins
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |
| This compound | < 1 | < 1 | < 1 | > 1000 |
| Navitoclax (ABT-263) | < 1 | < 1 | < 1 | > 1000 |
| Data compiled from multiple sources indicating high affinity for Bcl-2, Bcl-xL, and Bcl-w, and negligible affinity for Mcl-1.[8][12] |
Table 2: Comparative In Vitro Cytotoxicity (EC50/IC50)
Direct head-to-head comparisons in the same studies are limited, but data from various preclinical reports show potent activity for both compounds in sensitive cell lines, particularly small-cell lung cancer (SCLC) and hematological malignancies. Navitoclax demonstrates potent single-agent activity in multiple murine xenograft models of SCLC, leukemia, and lymphoma.[12]
| Cell Line | Cancer Type | This compound (EC50/IC50, µM) | Navitoclax (EC50/IC50, µM) | Reference |
| H146 | SCLC | ~0.1 | ~0.03 | [7] |
| NCI-H1963 | SCLC | ~0.01 | ~0.008 | [4] |
| Reh | ALL | ~0.5 | Not Reported | [11] |
| Nalm-6 | ALL | ~1.0 | Not Reported | [11] |
| Note: EC50/IC50 values can vary based on experimental conditions and assay duration. The data presented is a representation from various studies. |
Table 3: Comparative In Vivo Efficacy in Xenograft Models
Due to its oral bioavailability, navitoclax is the compound predominantly used in in vivo studies. It has shown significant tumor growth inhibition and, in some cases, complete regression as a single agent in xenograft models of SCLC and lymphoid malignancies.[4][7] this compound, when administered parenterally, also demonstrates efficacy, but its use in vivo is less common.[2]
| Cancer Model | Compound | Dosing | Outcome | Reference |
| H146 SCLC Xenograft | Navitoclax | 100 mg/kg, daily, oral | Significant tumor growth inhibition | [7] |
| ALL Xenograft | Navitoclax | 100 mg/kg, daily, oral | Delayed tumor growth | [4] |
| SW1573 NSCLC Xenograft | Navitoclax | 100 mg/kg, daily, oral | Enhanced antitumor activity of docetaxel | [13] |
| Various SCLC Xenografts | This compound | 50-100 mg/kg, daily, i.p. | Tumor regression | [2] |
Key Preclinical Differences and Considerations
-
Oral Bioavailability : The most significant advantage of navitoclax over this compound is its oral bioavailability, which was a key objective of its design and has enabled its extensive clinical evaluation.[4][5]
-
On-Target Toxicity : A critical finding from preclinical and clinical studies of both compounds is dose-limiting thrombocytopenia.[1] This is an on-target effect caused by the inhibition of Bcl-xL, which is essential for the survival of platelets.[14][15] This toxicity highlighted the need for more Bcl-2-selective inhibitors, leading to the development of venetoclax (ABT-199).
-
Resistance Mechanisms : Preclinical studies with both agents firmly established that high levels of Mcl-1 confer resistance by sequestering pro-apoptotic proteins that are liberated from Bcl-2/Bcl-xL by the inhibitors.[11][16] This has driven the development of Mcl-1 inhibitors and combination strategies.
-
Differential Target Dependence : While both drugs inhibit Bcl-2, Bcl-xL, and Bcl-w, studies have revealed that they are not equivalent targets in all cell types. For instance, in lymphoid and leukemic cells, Bcl-2 was found to be the most critical target for inducing apoptosis, and high Bcl-2 expression predicted sensitivity.[2][17] Conversely, increasing Bcl-xL or Bcl-w conferred resistance despite the drugs' ability to bind them.[2]
Experimental Protocols
Standardized protocols are crucial for the evaluation of Bcl-2 family inhibitors. Below are methodologies for key experiments cited in the preclinical assessment of this compound and navitoclax.
References
- 1. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 2. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of this compound and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2, Bcl-x(L), and Bcl-w are not equivalent targets of this compound and navitoclax (ABT-263) in lymphoid and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mcl-1 Phosphorylation defines this compound resistance that can be overcome by increased NOXA expression in leukemic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ratio of Mcl-1 and Noxa determines ABT737 resistance in squamous cell carcinoma of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mcl-1 phosphorylation defines this compound resistance that can be overcome by increased NOXA expression in leukemic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. BCL2/BCL-X(L) inhibition induces apoptosis, disrupts cellular calcium homeostasis, and prevents platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
ABT-737 synergistic effect with other anticancer agents
A Comparative Guide to Combination Strategies
ABT-737, a pioneering BH3 mimetic, has demonstrated significant potential in oncology by selectively inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. While its efficacy as a monotherapy can be limited by resistance mechanisms, particularly the overexpression of Mcl-1, extensive research has unveiled its powerful synergistic effects when combined with a diverse range of anticancer agents. This guide provides a comparative overview of key synergistic combinations of this compound, supported by experimental data, detailed protocols, and mechanistic insights to inform preclinical and clinical research.
Synergistic Combinations with Conventional Chemotherapy
This compound has been shown to effectively synergize with traditional chemotherapeutic agents, such as cisplatin and etoposide, in various cancer types, notably in head and neck squamous cell carcinoma (HNSCC).
Performance Data
The synergy between this compound and conventional chemotherapy is quantified using the Combination Index (CI), where CI < 1 indicates a synergistic effect.
| Cancer Type | Combination | Cell Lines | Combination Index (CI) | Key Findings |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Cisplatin | UM-22A, UM-22B, 1483 | CI < 1.0 | Potent synergy observed at multiple doses.[1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + Etoposide | UM-22A, UM-22B, 1483 | CI < 1.0 | Strong synergistic killing of HNSCC cells.[1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + Cisplatin | A549, H460 | Synergistic | Co-treatment induced significant tumor regression in a murine model.[3] |
Mechanism of Synergy
The synergistic effect of this compound with cisplatin and etoposide in HNSCC is primarily mediated by the upregulation of the pro-apoptotic BH3-only protein Noxa.[1][2] Chemotherapy-induced DNA damage leads to an increase in Noxa, which in turn neutralizes the anti-apoptotic protein Mcl-1. Since Mcl-1 is a key mediator of resistance to this compound, its neutralization by Noxa allows this compound to effectively inhibit Bcl-2 and Bcl-xL, leading to the activation of Bax/Bak and subsequent apoptosis.[1][2]
Synergistic Combinations with Targeted Therapies
This compound also exhibits strong synergy with targeted agents like the proteasome inhibitor bortezomib, particularly in melanoma.
Performance Data
| Cancer Type | Combination | Cell Lines | Key Findings |
| Melanoma | This compound + Bortezomib | Various melanoma cell lines | Strong synergistic lethality.[4][5] |
Mechanism of Synergy
Similar to the synergy with chemotherapy, the combination of this compound and bortezomib in melanoma cells hinges on the neutralization of Mcl-1. Bortezomib treatment leads to a significant increase in the expression of the pro-apoptotic protein Noxa.[4][5] Noxa then antagonizes Mcl-1, thereby overcoming the primary resistance mechanism to this compound and enabling the induction of apoptosis.[4][5]
Synergistic Combinations with Radiation Therapy
Combining this compound with ionizing radiation has been shown to enhance therapeutic efficacy in breast cancer models.
Performance Data
| Cancer Type | Combination | Cell Lines | Key Findings |
| Breast Cancer | This compound + Radiation | MCF-7, ZR-75-1, MDA-MB231 | Synergistic effect on inhibiting cell proliferation.[6] |
| Breast Cancer (Acquired Radioresistance) | This compound + Radiation | MDA-MB-231R | Restored radiosensitivity in radioresistant cells.[7][8] |
Mechanism of Synergy
A key mechanism underlying the synergy between this compound and radiation is the downregulation of Mcl-1 by radiation.[6] While this compound treatment alone can lead to an elevation of Mcl-1, co-treatment with radiation blunts this increase.[6] By downregulating Mcl-1, radiation removes a critical resistance factor, thereby sensitizing cancer cells to the pro-apoptotic effects of this compound.[6]
Synergistic Combinations with TRAIL
The combination of this compound with TNF-related apoptosis-inducing ligand (TRAIL) has demonstrated significant synergistic cell death in various cancer types, including renal, prostate, and lung cancer.
Performance Data
| Cancer Type | Combination | Key Findings |
| Renal, Prostate, Lung Cancer | This compound + TRAIL | Significant synergistic cell death.[9] |
Mechanism of Synergy
This compound enhances TRAIL-induced apoptosis through the upregulation of Death Receptor 5 (DR5). This compound treatment leads to a transcriptional upregulation of DR5, which is a receptor for TRAIL. The increased cell surface expression of DR5 sensitizes the cancer cells to TRAIL-mediated apoptosis, leading to a potent synergistic effect.
Experimental Protocols
Cell Viability and Synergy Analysis (Chou-Talalay Method)
References
- 1. This compound Synergizes with Chemotherapy to Kill Head and Neck Squamous Cell Carcinoma Cells via a Noxa-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synergizes with chemotherapy to kill head and neck squamous cell carcinoma cells via a Noxa-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Synergizes with Cisplatin Bypassing Aberration of Apoptotic Pathway in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synergizes with Bortezomib to kill melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergizes with Bortezomib to kill melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionizing radiation sensitizes breast cancer cells to Bcl-2 inhibitor, this compound, through regulating Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reverses the acquired radioresistance of breast cancer cells by targeting Bcl-2 and Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reverses the acquired radioresistance of breast cancer cells by targeting Bcl-2 and Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ABT-737 in Primary Patient-Derived Xenografts: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ABT-737, a BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, in primary patient-derived xenograft (PDX) models across various cancer types. The data presented herein is intended to offer an objective overview of this compound's performance, both as a monotherapy and in combination with other agents, supported by experimental data and detailed methodologies.
Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered a more clinically relevant preclinical model as they retain the genetic and phenotypic heterogeneity of the original tumor.[1][2] Studies evaluating this compound in these models have demonstrated varied efficacy depending on the cancer type and the therapeutic combination.
Small Cell Lung Cancer (SCLC)
In primary SCLC xenografts, this compound has shown modest activity as a single agent. However, its efficacy is significantly enhanced when combined with standard chemotherapy. For instance, in one study, while this compound monotherapy did not cause regression of three primary SCLC xenografts, it did reduce the growth rate of the LX22 tumor model, which had the highest Bcl-2 expression.[3] The combination of this compound with etoposide, a first-line agent for SCLC, resulted in a statistically significant decrease in tumor growth rate in both the LX22 and LX36 primary xenografts compared to control groups.[3]
| Cancer Type | PDX Model | Treatment Group | Tumor Growth Inhibition | Statistical Significance (vs. Control) | Citation |
| SCLC | LX22 | This compound | Minor decrease in tumor growth rate | Statistically significant | [3] |
| SCLC | LX22 | Etoposide | Minor decrease in tumor growth rate | Statistically significant | [3] |
| SCLC | LX22 | This compound + Etoposide | Greater effect than either single agent | Statistically significant | [3] |
| SCLC | LX33 | This compound | Similar decrease in tumor growth rate to etoposide | Not specified | [3] |
| SCLC | LX33 | Etoposide | Similar decrease in tumor growth rate to this compound | Not specified | [3] |
| SCLC | LX36 | This compound | No significant single-agent activity | Not significant | [3] |
| SCLC | LX36 | Etoposide | Significant decrease in tumor growth | Statistically significant | [3] |
| SCLC | LX36 | This compound + Etoposide | Statistically significant decrease in tumor growth rate | Statistically significant | [3] |
Lymphoma
In aggressive Myc-driven lymphomas, this compound as a single agent significantly prolonged the survival of mice with lymphomas that overexpress Bcl-2.[4] However, it was ineffective in lymphomas with high levels of Mcl-1, a protein that this compound does not target.[4] A combination of this compound with low-dose cyclophosphamide resulted in sustained disease-free survival in a significant portion of mice with myc/bcl-2 lymphomas.[4] In a xenograft model of post-transplant lymphoproliferative disorders (PTLD), this compound monotherapy reduced tumor growth and increased overall survival.[5] The combination of this compound with rituximab was highly effective, inducing remission in approximately 70% of PTLD xenograft-bearing mice.[5]
| Cancer Type | PDX Model | Treatment Group | Outcome | Citation |
| Myc-driven Lymphoma (Bcl-2 overexpressing) | Transplanted myc/bcl-2 lymphomas | This compound | Significantly prolonged survival | [4] |
| Myc-driven Lymphoma (high Mcl-1) | Transplanted myc lymphomas | This compound | Ineffective | [4] |
| Myc-driven Lymphoma (Bcl-2 overexpressing) | Transplanted myc/bcl-2 lymphomas | This compound + Cyclophosphamide | Sustained disease-free survival in the majority of mice | [4] |
| Post-Transplant Lymphoproliferative Disorders (PTLD) | PTLD xenograft | This compound | Reduced tumor growth and increased overall survival | [5] |
| Post-Transplant Lymphoproliferative Disorders (PTLD) | PTLD xenograft | This compound + Rituximab | ~70% remission | [5] |
| Burkitt Lymphoma (BL) | BL xenograft | This compound | No effect | [5] |
| Burkitt Lymphoma (BL) | BL xenograft | This compound + Cyclophosphamide | Reduced tumor growth during treatment but no improvement in overall survival | [5] |
Ovarian Cancer
In the context of ovarian cancer, this compound has been shown to sensitize cancer cells to platinum-based chemotherapy. In a study using an IGROV-1 tumor xenograft model, this compound augmented the inhibition of tumor growth achieved with carboplatin alone.[6][7] This suggests a synergistic effect where this compound enhances the apoptotic response to DNA-damaging agents.[8]
| Cancer Type | PDX Model | Treatment Group | Outcome | Citation |
| Ovarian Cancer | IGROV-1 xenograft | This compound + Carboplatin | Augmented inhibition of tumor growth compared to carboplatin alone | [6][7] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
The generation of PDX models is a critical first step for in vivo drug efficacy studies. The following protocol outlines the key steps for establishing HNSCC-PDX models, which can be adapted for other solid tumors.[9][10]
-
Tumor Tissue Collection: Fresh tumor tissue is obtained from patients under sterile conditions with informed consent.[11][12]
-
Implantation: The tumor tissue is cut into small fragments (approximately 3-4 mm³) and subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD/SCID or NSG mice).[13]
-
Tumor Growth Monitoring: The growth of the first-generation (P1) PDX tumors is observed and measured regularly.
-
Passaging: Once a tumor reaches a certain size (e.g., 1500 mm³), it is harvested, fragmented, and serially transplanted into new recipient mice to establish subsequent generations (P2, P3, etc.).[13]
-
Model Characterization: Established PDX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor.[11]
In Vivo Drug Efficacy Studies
Once PDX models are established and expanded into cohorts, they can be used for preclinical drug testing.
-
Cohort Formation: Mice bearing established PDX tumors of a suitable size (e.g., ≥130 mm³) are randomized into treatment and control groups.[3]
-
Drug Formulation and Administration:
-
This compound: For intraperitoneal (i.p.) injection, this compound is typically dissolved in a vehicle consisting of propylene glycol, Tween-80, and D5W, with the pH adjusted to 4-5.[3] A common dosage is 100 mg/kg/day.[3]
-
Etoposide: Etoposide is diluted and administered, for example, at 12 mg/kg/day on a specific schedule (e.g., days 1, 4, and 9).[3]
-
Carboplatin: Administered as a single agent or in combination.
-
Cyclophosphamide: Administered as a single agent or in combination.
-
Rituximab: Administered as a single agent or in combination.
-
-
Treatment and Monitoring: Mice are treated according to the defined schedule, and tumor volumes are measured regularly (e.g., twice a week) with calipers.[14] Animal well-being is also closely monitored.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to compare the tumor growth rates between different treatment groups and the control group.[3] Tumor growth inhibition is calculated to quantify the efficacy of the treatments.
Visualizations
This compound Mechanism of Action in the Bcl-2 Signaling Pathway
Caption: this compound inhibits pro-survival proteins, leading to apoptosis.
Experimental Workflow for Efficacy Testing in PDX Models
Caption: Workflow for evaluating this compound efficacy in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of the Bcl-2 antagonist this compound against aggressive Myc-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Bcl-2/Bcl-XL family inhibitor this compound sensitizes ovarian cancer cells to carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting the Synergy between Carboplatin and this compound in the Treatment of Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of ABT-737 and Venetoclax (ABT-199): A Guide for Researchers
A new generation of targeted therapies, known as BH3 mimetics, has revolutionized the landscape of cancer treatment. Among these, ABT-737 and its orally bioavailable successor, venetoclax (ABT-199), have been pivotal in the clinical management of certain hematological malignancies. This guide provides a detailed comparative analysis of these two influential Bcl-2 inhibitors, offering insights into their mechanisms of action, binding specificities, and clinical implications, supported by experimental data and methodologies.
This compound, a first-in-class BH3 mimetic, demonstrated the therapeutic potential of targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] However, its poor oral bioavailability and dose-limiting thrombocytopenia, due to the inhibition of Bcl-xL, hindered its clinical development.[1][3] This led to the creation of venetoclax (ABT-199), a highly selective Bcl-2 inhibitor that largely spares platelets, marking a significant advancement in the field.[4][5]
Mechanism of Action: Restoring Apoptotic Signaling
Both this compound and venetoclax function as BH3 mimetics, mimicking the action of pro-apoptotic BH3-only proteins.[6][7] They bind to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, displacing pro-apoptotic proteins like BIM.[8][9] This liberation of pro-apoptotic effectors, such as BAX and BAK, leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-mediated apoptosis.[8][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ABT-199, a new Bcl-2-specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of sigma receptors by BH3 mimetics this compound, ABT-263 (Navitoclax) and ABT-199 (Venetoclax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
A Comparative Guide to the In Vivo Efficacy of ABT-737 and its Oral Analog, Navitoclax
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the pioneering Bcl-2 family inhibitor, ABT-737, and its orally bioavailable analog, navitoclax (ABT-263). Both compounds are potent BH3 mimetics that target the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby inducing apoptosis in sensitive cancer cells. While sharing a common mechanism, their differing pharmacokinetic properties have significant implications for their preclinical and clinical utility. This guide synthesizes experimental data from various in vivo studies to facilitate a comprehensive understanding of their comparative performance.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
This compound and navitoclax function by mimicking the action of pro-apoptotic BH3-only proteins.[1][2][3] They bind to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, liberating the pro-apoptotic effector proteins Bak and Bax.[3] This allows Bak and Bax to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[3] A key distinction in their target profile is their negligible activity against Mcl-1 and A1, which can be a mechanism of resistance.[4][5]
Figure 1: Simplified signaling pathway of apoptosis induction by this compound and navitoclax.
In Vivo Efficacy Comparison
While a direct head-to-head clinical comparison is unavailable due to the poor oral bioavailability of this compound impeding its clinical development, preclinical studies in various xenograft models provide valuable insights into their relative efficacy.[6] Navitoclax was developed to improve upon the pharmacokinetic properties of this compound, offering the significant advantage of oral administration.[5]
Single-Agent Activity
Both this compound and navitoclax have demonstrated single-agent efficacy in a range of hematological and solid tumor models.
| Compound | Cancer Model | Dose & Route | Key Efficacy Readout | Reference |
| This compound | Myc/bcl-2 Lymphoma | 75 mg/kg, i.p., daily | Significantly prolonged survival | [4][7] |
| This compound | Small Cell Lung Cancer (SCLC) Xenografts | 100 mg/kg/day, i.p. | Reduced tumor growth rate in high Bcl-2 expressing tumors | [8] |
| This compound | Human Oral Cancer Xenograft | 50 mg/kg, systemic injection, 5x/week | Significant reduction in tumor volume and weight | [9] |
| Navitoclax | Non-Hodgkin's Lymphoma (DoHH-2) | 100 mg/kg/day, oral | 44% tumor growth inhibition | [10] |
| Navitoclax | Non-Hodgkin's Lymphoma (Granta 519) | 100 mg/kg/day, oral | 31% tumor growth inhibition | [10] |
| Navitoclax | Oral Cancer Xenograft | 100 mg/kg/day, oral | Significant anti-tumor effect | [6] |
Combination Therapy
The efficacy of both agents is significantly enhanced when used in combination with conventional chemotherapy or other targeted agents. This is often attributed to the chemotherapy-induced upregulation of pro-apoptotic BH3-only proteins, which can overcome Mcl-1-mediated resistance.
| Compound | Combination Agent | Cancer Model | Key Efficacy Readout | Reference |
| This compound | Cyclophosphamide | Myc/bcl-2 Lymphoma | Sustained disease-free survival | [4][7] |
| Navitoclax | Bendamustine | Non-Hodgkin's Lymphoma | Potentiated bendamustine activity | [10] |
| Navitoclax | Bendamustine + Rituximab | Non-Hodgkin's Lymphoma | Increased survival compared to either agent alone or dual combination | [10] |
| Navitoclax | Docetaxel | Ovarian Cancer Xenograft | Significant inhibition in tumor growth and delay in regrowth | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the efficacy of this compound and navitoclax.
General In Vivo Xenograft Study Workflow
Figure 2: A typical experimental workflow for in vivo xenograft studies.
This compound in Myc-driven Lymphoma Model [4]
-
Animal Model: 6- to 8-week-old wild-type male mice.
-
Tumor Inoculation: 1–3 × 10^6 T1 lymphoma cells injected intraperitoneally (i.p.) on day 0.
-
Treatment Initiation: Day 4 post-inoculation.
-
Drug Formulation: this compound (75 mg/kg) in 30% propylene glycol, 5% Tween 80, 3.3% dextrose in water (pH 4), and 1% DMSO.
-
Administration: Daily i.p. injections for 14 days.
-
Efficacy Endpoint: Survival, with mice culled upon signs of illness.
Navitoclax in Non-Hodgkin's Lymphoma Model [10]
-
Animal Model: Not specified in the provided abstract.
-
Tumor Inoculation: Subcutaneous flank implantation of DoHH-2 or Granta 519 cells.
-
Treatment Initiation: When tumors reached a specified size.
-
Drug Formulation: Navitoclax formulated for oral gavage.
-
Administration: 100 mg/kg/day orally for 14 days.
-
Efficacy Endpoints: Tumor growth inhibition and tumor growth delay.
Logical Relationship: From Drug Administration to Apoptosis
Figure 3: Logical flow from drug administration to cellular apoptosis.
Summary and Conclusion
This compound established the therapeutic potential of targeting the Bcl-2 family of proteins. Its oral analog, navitoclax, offers a significant improvement in terms of drug delivery, enabling oral administration and facilitating its advancement into clinical trials.[5][6] Both compounds exhibit potent anti-tumor activity in vivo, particularly in hematological malignancies and solid tumors with high Bcl-2 expression.[1][2][4][8][12] Their efficacy is markedly enhanced in combination with conventional chemotherapies.
The primary limitation of both agents is their on-target toxicity, most notably thrombocytopenia, which is a consequence of Bcl-xL inhibition essential for platelet survival.[6][13] This has been a dose-limiting factor in clinical studies of navitoclax.
References
- 1. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of this compound and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2, Bcl-x(L), and Bcl-w are not equivalent targets of this compound and navitoclax (ABT-263) in lymphoid and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo efficacy of the Bcl-2 antagonist this compound against aggressive Myc-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 7. In vivo efficacy of the Bcl-2 antagonist this compound against aggressive Myc-driven lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of this compound, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ERK1/2-bim signaling cascades by BH3-mimetic this compound as an alternative therapeutic strategy for oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navitoclax (ABT-263) and bendamustine ± rituximab induce enhanced killing of non-Hodgkin's lymphoma tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Essential Role of Bax and Bak in ABT-737 Induced Apoptosis: A Comparative Guide
An objective comparison of the performance and mechanism of the BH3 mimetic ABT-737, with a focus on the indispensable roles of the pro-apoptotic proteins Bax and Bak. This guide provides supporting experimental data, detailed protocols, and pathway visualizations for researchers in oncology and drug development.
This compound, a pioneering small-molecule inhibitor, acts as a BH3 mimetic, effectively targeting and neutralizing a specific subset of the anti-apoptotic Bcl-2 family proteins, namely Bcl-2, Bcl-xL, and Bcl-w.[1][2] By binding to these pro-survival gatekeepers, this compound disrupts their ability to sequester pro-apoptotic proteins, thereby tipping the cellular balance towards programmed cell death.[3] A critical question in understanding its mechanism is the precise role of the downstream effector proteins, Bax and Bak. Extensive research has demonstrated that the cytotoxic action of this compound is not direct but is critically dependent on the presence and activation of these two proteins, which are the ultimate executioners of the intrinsic apoptotic pathway.[1][4]
Mechanism of Action: The Bax/Bak Gateway
This compound functions by mimicking the action of BH3-only proteins, such as Bad.[1] In healthy cells, anti-apoptotic proteins like Bcl-2 bind and inhibit pro-apoptotic effector proteins Bax and Bak, preventing their activation.[5][6] this compound competitively binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, liberating Bax and Bak.[3][7] Once released, Bax and Bak undergo a conformational change, leading to their homo-oligomerization and insertion into the mitochondrial outer membrane (MOM).[8][9] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), creates pores that allow the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[3][10] The release of cytochrome c triggers the formation of the apoptosome and the subsequent activation of a caspase cascade, culminating in apoptosis.[10]
Crucially, cells lacking both Bax and Bak are completely resistant to this compound-induced apoptosis, establishing these proteins as essential mediators of its cytotoxic effect.[4]
Caption: this compound signaling pathway leading to Bax/Bak-dependent apoptosis.
Comparative Performance: Wild-Type vs. Bax/Bak Deficient Cells
The indispensable role of Bax and Bak is most clearly demonstrated by comparing the effects of this compound on cells with normal Bax/Bak expression versus those where one or both genes have been knocked out.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Genotype | Treatment | % Viability | Reference |
| MEF | Wild-Type | 10 µM this compound (48h) | ~20% | [4] |
| MEF | Bax/Bak DKO | 10 µM this compound (48h) | ~100% | [4] |
| HCT-116 | Wild-Type | This compound | Sensitive | [11][12] |
| HCT-116 | Bax/Bak DKO | This compound | Resistant | [12][13] |
MEF: Mouse Embryonic Fibroblasts; DKO: Double Knockout
Table 2: this compound-Induced Cytochrome c Release from Isolated Mitochondria
| Mitochondrial Source (HCT-116 cells) | Treatment | Cytochrome c Release | Reference |
| Bax +/-, Bak +/+ | This compound | Yes | [11] |
| Bak -/- | This compound | Yes | [11] |
| Bax -/- | This compound | No | [11] |
| Bax/Bak DKO | This compound | No | [11] |
The data unequivocally show that cells lacking both Bax and Bak are completely resistant to this compound.[4] Furthermore, studies on isolated mitochondria from HCT-116 cells indicate a critical role for Bax in mediating this compound-induced cytochrome c release in that specific cell line.[11] While either Bax or Bak can be sufficient to mediate apoptosis, their relative importance can be cell-type dependent.[4][10]
Caption: Experimental workflow to validate the role of Bax and Bak.
Experimental Protocols
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[14] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.[14]
-
Methodology:
-
Seed wild-type and Bax/Bak deficient cells and allow them to adhere.
-
Treat cells with a dose-response series of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours).[2]
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry. Healthy cells will be Annexin V- / PI-, early apoptotic cells are Annexin V+ / PI-, and late apoptotic/necrotic cells are Annexin V+ / PI+.[2][14]
-
Cell Viability Assay via MTS Assay
-
Principle: The MTS assay is a colorimetric method to determine the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells.
-
Methodology:
-
Plate cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add the combined MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Record the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.[15]
-
Cytochrome c Release Assay via Western Blot
-
Principle: This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in intrinsic apoptosis. It involves separating the cytosolic fraction from the mitochondrial/heavy membrane fraction of the cell lysate.
-
Methodology:
-
Treat cells with this compound.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a digitonin-based cell permeabilization buffer that selectively permeabilizes the plasma membrane but not the mitochondrial membranes.
-
Centrifuge to pellet the cells (containing mitochondria). The supernatant is the cytosolic fraction.
-
Collect the supernatant. Lyse the remaining cell pellet to obtain the mitochondrial fraction.
-
Analyze equal protein amounts of the cytosolic and mitochondrial fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c. Use an antibody for a cytosolic protein (like GAPDH) and a mitochondrial protein (like COX IV) as loading and fractionation controls.
-
Incubate with a secondary antibody and detect via chemiluminescence. An increase in cytochrome c in the cytosolic fraction indicates MOMP.[10]
-
Logical Validation
The relationship between this compound, the Bcl-2 family proteins, and apoptosis is logically dependent on the presence of Bax or Bak. Without these effectors, the upstream inhibition of Bcl-2 by this compound is insufficient to trigger the downstream apoptotic cascade. This confirms that this compound does not directly activate Bax or Bak but rather acts as a sensitizer, enabling endogenous apoptotic signals to proceed.[4]
Caption: Logical dependence of this compound-induced apoptosis on Bax and Bak.
Conclusion
The BH3 mimetic this compound is a potent inducer of apoptosis whose mechanism of action is fundamentally reliant on the presence of the pro-apoptotic effector proteins Bax and Bak. Experimental data from knockout cell lines consistently demonstrate that in the absence of both Bax and Bak, cells are resistant to this compound, failing to undergo mitochondrial outer membrane permeabilization and subsequent cell death.[4] This validation establishes a clear benchmark for evaluating BH3 mimetic compounds and underscores the importance of the Bax/Bak gateway in the intrinsic apoptotic pathway. Understanding this dependency is critical for predicting tumor sensitivity and designing rational combination therapies, particularly with agents that can modulate the expression or activity of other Bcl-2 family members like Mcl-1.[4]
References
- 1. The BH3 mimetic drug this compound induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BH3 mimetic this compound targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homogeneous Oligomers of Pro-Apoptotic BAX Reveal Structural Determinants of Mitochondrial Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BAX and BAK1 are dispensable for this compound-induced dissociation of the BCL2-BECN1 complex and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ABT-737
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper disposal of ABT-737, a potent Bcl-2 family inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following instructions are intended for researchers, scientists, and drug development professionals actively handling this compound.
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, meticulous handling and disposal are paramount.
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, ensure the appropriate personal protective equipment is worn. This is the first line of defense in minimizing exposure risks.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood.[3] |
Always wash hands thoroughly after handling this compound.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. All disposal actions must be in strict accordance with local, state, and federal environmental regulations.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused powder, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical, and kept tightly closed when not in use.
-
Label all containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[2]
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a sealed container for disposal.[2]
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2] Collect all decontamination materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.
Below is a logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific protocols and the most current Safety Data Sheet (SDS) for the compound. Your EHS office is the primary resource for any questions regarding hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
